molecular formula C32H31N5O B1678287 Diaplasinin CAS No. 481631-45-2

Diaplasinin

货号: B1678287
CAS 编号: 481631-45-2
分子量: 501.6 g/mol
InChI 键: BDPXZFKVHDEPIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzyl-3-pentyl-2-[6-(2H-tetrazol-5-ylmethoxy)naphthalen-2-yl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O/c1-2-3-5-13-29-28-12-8-9-14-30(28)37(21-23-10-6-4-7-11-23)32(29)26-16-15-25-20-27(18-17-24(25)19-26)38-22-31-33-35-36-34-31/h4,6-12,14-20H,2-3,5,13,21-22H2,1H3,(H,33,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPXZFKVHDEPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(C=C4)C=C(C=C5)OCC6=NNN=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197449
Record name Diaplasinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481631-45-2
Record name Diaplasinin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0481631452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diaplasinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAPLASININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL66AVH63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diaplasinin (PAI-749): A Technical Guide to its Discovery and Development as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diaplasinin and PAI-1

Quantitative Data Summary

The following tables summarize the key in vitro inhibitory activities of this compound.

TargetParameterValueReference
PAI-1IC50295 nM[2][3]
PAI-1 (fluorophore-tagged)IC50140 nM[2]
PAI-1 (fluorophore-tagged)Apparent Kd254 nM[2]
Plasminogen ActivatorParameterValueReference
tPAIC50157 nM[2][4]
uPAIC5087 nM[2][4]

Mechanism of Action

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin_degradation Fibrin Degradation Plasmin->Fibrin_degradation promotes tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1_tPA_uPA_complex PAI-1/tPA/uPA Complex (Inactive) tPA_uPA->PAI1_tPA_uPA_complex forms complex PAI1 Active PAI-1 PAI1->tPA_uPA inhibits Thrombosis Thrombosis Fibrin_degradation->Thrombosis prevents This compound This compound (PAI-749) This compound->PAI1 binds & inhibits PAI1_inactive Inactive PAI-1 (Degraded) This compound->PAI1_inactive promotes degradation of PAI-1

PAI-1 signaling pathway and this compound's mechanism of action.

Experimental Protocols

High-Throughput Screening (HTS) for PAI-1 Inhibitors

Materials:

  • Recombinant human tPA or uPA

  • Chromogenic or fluorogenic substrate for tPA/uPA

  • Compound library

  • Assay plates (e.g., 384-well)

  • Automated liquid handling systems

  • Plate reader

Protocol:

  • Compound Plating: Dispense a small volume of each compound from the library into individual wells of the assay plates using an automated liquid handler.

  • Protease Addition: Add a solution of recombinant human tPA or uPA to each well.

  • Substrate Addition: Add the chromogenic or fluorogenic substrate to each well.

  • Hit Identification: Identify compounds that produce a signal above a defined threshold as primary hits.

In Vitro PAI-1 Inhibition Assay (IC50 Determination)

Protocol:

  • Prepare a serial dilution of this compound.

  • Add a fixed concentration of tPA or uPA to initiate the reaction.

  • After a short incubation, add a chromogenic substrate for the respective plasminogen activator.

  • Measure the rate of color development (change in absorbance) at a specific wavelength over time.

Ferric Chloride-Induced Arterial Thrombosis Model (In Vivo Efficacy)

This is a widely used preclinical model to evaluate the antithrombotic efficacy of test compounds.

Objective: To assess the ability of this compound to prevent or reduce thrombus formation in vivo.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound formulated for oral or intravenous administration

  • Anesthetic (e.g., ketamine/xylazine)

  • Ferric chloride (FeCl3) solution (e.g., 10-20%)

  • Surgical instruments

  • Doppler flow probe

Protocol:

  • Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.

  • Drug Administration: Administer this compound or vehicle control at various doses via the desired route (e.g., oral gavage or intravenous injection) at a specified time before injury.

  • Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).

  • Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.

  • Endpoint Measurement: The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific timeframe. The thrombus can also be excised and weighed.

  • Data Analysis: Compare the time to occlusion or thrombus weight between the this compound-treated groups and the vehicle control group to determine efficacy.

This compound Discovery and Development Workflow

Diaplasinin_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (PAI-1) Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR ADME_Tox In Vitro ADME/Tox SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt In_Vivo_PK In Vivo Pharmacokinetics Lead_Opt->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Thrombosis Models) In_Vivo_PK->In_Vivo_Efficacy Safety_Tox Safety & Toxicology In_Vivo_Efficacy->Safety_Tox Candidate_Selection Candidate Selection Safety_Tox->Candidate_Selection

References

The Dual-Edged Sword: An In-Depth Technical Guide to the Mechanism of Action of Diaplasinin (PAI-749)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: A Dual Approach to PAI-1 Neutralization

cluster_direct_inhibition Direct Inhibition cluster_degradation Promotes Degradation Diaplasinin This compound (PAI-749) PAI1 Active PAI-1 This compound->PAI1 Binds to tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits PAI1_complex Inactive tPA/uPA-PAI-1 Complex PAI1->PAI1_complex Blocks Formation PAI1_degraded Degraded PAI-1 PAI1->PAI1_degraded Plasmin-mediated PAI1_polymer PAI-1 Polymers (Inactive) PAI1->PAI1_polymer Induces Polymerization Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Thrombin Thrombin->Fibrinogen Cleaves FDPs Fibrin Degradation Products Fibrin->FDPs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA tPA / uPA tPA_uPA->Plasminogen Activates Plasmin->Fibrin Degrades PAI1 PAI-1 PAI1->tPA_uPA Inhibits This compound This compound (PAI-749) This compound->PAI1 Inhibits start Start: Prepare Reagents incubate1 Incubate PAI-1 with varying [this compound] start->incubate1 add_tpa Add tPA to the mixture incubate1->add_tpa incubate2 Incubate to allow complex formation add_tpa->incubate2 stop_rxn Stop reaction with Laemmli buffer & boil incubate2->stop_rxn sds_page Run SDS-PAGE stop_rxn->sds_page stain Stain gel (e.g., Coomassie) sds_page->stain analyze Analyze band intensity of tPA/PAI-1 complex stain->analyze end End: Determine Inhibition analyze->end

References

In Vitro Characterization of Diaplasinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Quantitative Data Summary

ParameterValue (nM)SpeciesAssay TypeReference
IC50 (PAI-1 Inhibition)295Not SpecifiedNot Specified[2]
IC50 (tPA activity preservation in the presence of PAI-1)157Not SpecifiedChromogenic Assay[2]
IC50 (uPA activity preservation in the presence of PAI-1)87Not SpecifiedChromogenic Assay[2]
IC50 (Fluorescence quenching of fluorophore-tagged PAI-1)140Not SpecifiedFluorescence Quenching Assay[2]
Apparent Kd (from fluorescence quenching)254Not SpecifiedFluorescence Quenching Assay[2]

Signaling Pathway

Diaplasinin's role in the PAI-1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize this compound.

PAI-1 Inhibition Chromogenic Assay

Materials:

  • Recombinant tPA or uPA

  • Chromogenic substrate specific for tPA or uPA (e.g., Spectrozyme tPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween 20, 0.1% BSA)

  • 384-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Dispense a small volume (e.g., 0.5 µL) of the this compound dilutions into the wells of a 384-well plate.

  • Initiate the reaction by adding a solution of tPA or uPA (e.g., final concentration to yield a measurable signal) to each well.

  • Immediately add the chromogenic substrate.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • The rate of color development is proportional to the residual tPA or uPA activity.

  • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Fluorescence Quenching Assay

Materials:

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Fluorometer or fluorescence microplate reader

  • Black microplate (low fluorescence background)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

  • The fluorescence intensity will decrease as the concentration of this compound increases due to quenching upon binding.

  • Plot the change in fluorescence against the this compound concentration.

  • The data can be used to calculate the apparent dissociation constant (Kd) and the IC50 for fluorescence quenching.

Experimental Workflow Diagram

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Dose_Response Dose-Response & Potency cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Selectivity Selectivity Profiling Primary_Assay Primary PAI-1 Inhibition Assay (e.g., Chromogenic) IC50_Determination IC50 Determination (tPA & uPA preservation) Primary_Assay->IC50_Determination Binding_Assay Direct Binding Assay (e.g., Fluorescence Quenching) IC50_Determination->Binding_Assay Kinetics_Assay Enzyme Kinetics (Mode of Inhibition) IC50_Determination->Kinetics_Assay Serpin_Panel Counter-screening against other Serpins IC50_Determination->Serpin_Panel

References

Preclinical Antithrombotic Profile of Diaplasinin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: PAI-1 Inhibition

Signaling Pathway of Diaplasinin's Antithrombotic Effect

cluster_conversion Conversion cluster_degradation Degradation This compound This compound (PAI-749) PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) This compound->PAI1 Inhibits tPA_uPA t-PA & uPA (Plasminogen Activators) PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products

Quantitative Data from Preclinical Studies

While a key study by Hennan et al. (2006) is cited as demonstrating the in vivo antithrombotic efficacy of this compound in rat and dog models of arterial and venous thrombosis, the specific quantitative data from this study is not publicly available in the accessed literature.

In contrast, a study by Lucking et al. (2010) in a human ex vivo model found that this compound did not affect thrombus formation or fibrinolysis.[1] Due to the absence of quantitative data from the in vivo studies, a comparative data table cannot be provided at this time.

Experimental Protocols

The following is a detailed methodology from the Lucking et al. (2010) study, which evaluated the effect of this compound in a human ex vivo thrombosis model.

Ex Vivo Model of Thrombus Formation (Badimon Chamber)

Objective: To assess the effect of this compound on thrombus formation under physiological flow conditions using human blood.

Methodology:

  • Study Design: A double-blind, randomized, crossover study was conducted with 12 healthy volunteers.

  • Blood Collection and Perfusion: Whole blood was drawn from subjects and perfused through a Badimon chamber. This chamber simulates arterial shear stress and exposes the blood to a thrombogenic surface.

  • Thrombus Formation Assessment: The formation of thrombus on the thrombogenic surface within the Badimon chamber was assessed.

  • In Vitro Fibrinolysis Assays:

    • Plasma Clot Lysis: The lysis of plasma clots mediated by t-PA was measured in the presence and absence of this compound.

    • Whole Blood Thrombi Lysis: The lysis of thrombi formed in a whole blood model was also assessed.

Experimental Workflow: Ex Vivo Badimon Chamber Study

start Start blood_draw Whole Blood Collection start->blood_draw perfusion Perfusion through Badimon Chamber blood_draw->perfusion thrombus_assessment Assess Thrombus Formation perfusion->thrombus_assessment drug_admin Extracorporeal Administration (t-PA + this compound/Control) drug_admin->perfusion end End thrombus_assessment->end

Caption: Workflow for the ex vivo Badimon chamber thrombosis model.

Discussion and Future Directions

Further research is required to reconcile these findings. Future studies should aim to:

  • Replicate and expand upon the in vivo animal models to provide robust, publicly available quantitative data on the antithrombotic efficacy and safety profile of this compound.

  • Conduct further in vitro and ex vivo studies using human systems to better predict the clinical response to this compound.

References

Diaplasinin (PAI-749): A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Biological Activity: PAI-1 Inhibition

Quantitative Data on PAI-1 Inhibition

The inhibitory potency of Diaplasinin has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and dissociation constants (Kd).

Target/AssayParameterValue (nM)Reference
Plasminogen Activator Inhibitor-1 (PAI-1)IC50295[1]
PAI-1 (in the presence of tPA)IC50157[1]
PAI-1 (in the presence of uPA)IC5087[1]
Fluorophore-tagged PAI-1 (PAI-NBD119)IC50140[1]
Fluorophore-tagged PAI-1 (PAI-NBD119)Apparent Kd254[1]
Experimental Protocols
  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Initiate the chromogenic reaction by adding the tPA substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • The rate of substrate hydrolysis is proportional to the remaining tPA activity.

This assay assesses the effect of this compound on fibrinolysis in a more physiologically relevant plasma environment.

  • Reagents: Human plasma, tissue factor, calcium chloride, tPA, this compound.

  • Procedure:

    • In a 96-well microplate, mix human plasma with various concentrations of this compound or vehicle control.

    • Initiate clot formation by adding tissue factor and calcium chloride.

    • After clot formation, add tPA to initiate fibrinolysis.

    • Monitor the change in optical density over time at a specific wavelength (e.g., 405 nm). The decrease in optical density corresponds to clot lysis.

    • The time to 50% clot lysis is determined for each concentration of this compound.

    • The effect of this compound on clot lysis time is then calculated relative to the control.

Signaling Pathway of PAI-1 Inhibition

PAI1_Inhibition cluster_inhibition Inhibition Pathway This compound This compound (PAI-749) PAI1 PAI-1 This compound->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA PAI1->tPA_uPA Inactive_complex Inactive Complex Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products

Broader Biological Activities and Signaling Pathways

Effects on Cell Migration
  • Cell Culture: Plate a confluent monolayer of cells (e.g., endothelial cells, cancer cells) in a multi-well plate.

  • Wound Creation: Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with different concentrations of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the area of the scratch at each time point to determine the rate of cell migration and wound closure.

  • Data Interpretation: A delay in wound closure in the presence of this compound would suggest an inhibitory effect on cell migration.

Cell_Migration_Workflow Start confluent Cell Monolayer Scratch Create Scratch (Wound) Start->Scratch Treat Treat with this compound Scratch->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate (e.g., 24h) Image_T0->Incubate Image_T24 Image at Time 24h Incubate->Image_T24 Analyze Analyze Wound Closure Image_T24->Analyze

Caption: Workflow for a wound healing/scratch assay to assess cell migration.

Effects on Apoptosis
  • Cell Treatment: Treat cells with this compound or vehicle control for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

PAI-1 and Downstream Signaling Pathways

PAI1_Signaling_Influence cluster_pathways Downstream Signaling Pathways This compound This compound (PAI-749) PAI1 PAI-1 This compound->PAI1 Inhibits PI3K_Akt PI3K/Akt Pathway PAI1->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway PAI1->MAPK_ERK Modulates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation NF_kB NF-κB Pathway NF_kB->PAI1 Regulates Expression Inflammation Inflammation NF_kB->Inflammation

Conclusion

References

Methodological & Application

Application Notes and Protocols: Diaplasinin in vitro PAI-1 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

Data Presentation

Target Interaction Assay Type IC50 (nM)
PAI-1 (general)Not Specified295
PAI-1 inhibition of tPANot Specified157
PAI-1 inhibition of uPANot Specified87
Quenching of fluorophore-tagged PAI-1Fluorescence140

Data sourced from MedchemExpress.[4]

PAI-1 Signaling Pathway

PAI1_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen FDP Fibrin Degradation Products Fibrin->FDP PAI1 PAI-1 PAI1->tPA Inhibition PAI1->uPA Inhibition Diaplasinin This compound This compound->PAI1 Inhibition

Experimental Protocols

Materials and Reagents
  • Recombinant Human tPA

  • Plasminogen (human)

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.[4]

  • Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • tPA Working Solution: Reconstitute and dilute recombinant human tPA in Assay Buffer to the desired working concentration. Keep on ice until use.

  • Plasminogen Solution: Reconstitute and dilute plasminogen in Assay Buffer.

  • Chromogenic Substrate Solution: Prepare the chromogenic substrate solution according to the manufacturer's instructions in Assay Buffer.

Assay Workflow

Assay_Workflow A Prepare this compound dilutions B Add this compound and PAI-1 to wells A->B C Incubate at 37°C B->C D Add tPA to wells C->D E Incubate at 37°C D->E F Add Plasminogen and Chromogenic Substrate E->F G Incubate at 37°C F->G H Read absorbance at 405 nm G->H I Data analysis (IC50 determination) H->I

Step-by-Step Assay Procedure
  • Add 20 µL of this compound dilutions (or vehicle control) to the wells of a 96-well microplate.

  • Add 20 µL of tPA working solution to each well.

  • Initiate the chromogenic reaction by adding 140 µL of a pre-mixed solution containing plasminogen and the chromogenic substrate to each well.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

Data Analysis
  • For each concentration of this compound, calculate the rate of change in absorbance (ΔOD/min).

  • % Inhibition = [1 - (Ratesample - Rateblank) / (Rateno inhibitor - Rateblank)] x 100

    • Ratesample: Rate of reaction in the presence of this compound.

    • Rateno inhibitor: Rate of reaction in the absence of this compound (vehicle control).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

Conclusion

References

Cell-Based Assays for Determining the Activity of Diaplasinin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: Biochemical Activity of Diaplasinin

ParameterValue (nM)Description
PAI-1 Inhibition (IC50)295Concentration of this compound required to inhibit 50% of PAI-1 activity.[1]
tPA Preservation (IC50)157Concentration of this compound required to preserve 50% of tPA activity in the presence of PAI-1.[1]
uPA Preservation (IC50)87Concentration of this compound required to preserve 50% of uPA activity in the presence of PAI-1.[1]
PAI-NBD119 Quenching (IC50)140Concentration of this compound required to quench 50% of the fluorescence of fluorophore-tagged PAI-1.[1]
PAI-NBD119 Quenching (Kd)254Apparent dissociation constant for the binding of this compound to fluorophore-tagged PAI-1.[1]
AssayCell LineExpected Effect of this compoundExample Quantitative Data (with other PAI-1 inhibitors)
Cell Migration/InvasionSK-OV-3 (Ovarian Cancer)Inhibition of invasionInvasion significantly decreased from 79% to 27% with PAI-1 siRNA treatment.[2]
Apoptosis InductionHT-1080 (Fibrosarcoma), A549 (Lung Carcinoma)Induction of apoptosisPAI-039 (50 µM) increased apoptosis from 4.3% to 27.0% in HT-1080 cells and from 4.7% to 14.5% in A549 cells.[3]
Cytotoxicity (IC50)HT-1080, A549, HCT-116, MDA-MB-231Cell viability reductionPAI-039 IC50 values: 28.4 µM (HT-1080), 35.7 µM (A549), 32.4 µM (HCT-116), 61.5 µM (MDA-MB-231).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the cell-based assays.

PAI1_Signaling_Pathway PAI-1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Activates uPAR uPAR uPA->uPAR Binds PAI1 PAI-1 PAI1->uPA Inhibits PAI1->uPAR Binds to uPA/uPAR complex LRP1 LRP1 PAI1->LRP1 Binds This compound This compound This compound->PAI1 Inhibits Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Vitronectin Vitronectin Vitronectin->PAI1 Binds & Stabilizes Integrins Integrins Integrins->ECM Binds uPAR->Integrins Interacts with uPAR->LRP1 Associates with Signaling Signal Transduction (Migration, Proliferation, Survival) uPAR->Signaling Initiates LRP1->Signaling Initiates Endocytosis Endocytosis & Degradation LRP1->Endocytosis Mediates Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (e.g., Cancer cell lines, Endothelial cells) Treatment Treat cells with this compound (and controls) Cell_Culture->Treatment Diaplasinin_Prep This compound Preparation (Stock solution in DMSO, serial dilutions) Diaplasinin_Prep->Treatment Incubation Incubate for a defined period Treatment->Incubation Data_Acquisition Measure endpoint (e.g., Fluorescence, Absorbance, Cell Count) Incubation->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 calculation, Statistical analysis) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Diaplasinin Administration in Animal Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: PAI-1 Inhibition

PAI1_Inhibition cluster_0 Fibrinolytic Pathway cluster_1 PAI-1 Inhibition by Diaplasinin Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA inhibits This compound This compound (PAI-749) This compound->PAI1 inhibits

Figure 1: Mechanism of action of this compound in the fibrinolytic pathway.

Quantitative Data Summary

Treatment GroupDose (mg/kg, oral)nPrevention of Occlusion (%)Time to Occlusion (minutes, mean ± SEM)
Vehicle Control--018.2 ± 4.6
Tiplaxtinin0.3-2032.5 ± 8.7
Tiplaxtinin1.0-6846.1 ± 7.0
Tiplaxtinin3.0-6041.6 ± 11.3
Treatment GroupDose (mg/kg, oral)Outcome
Vehicle Control--
Tiplaxtinin3Significantly reduced thrombus weight
Tiplaxtinin10Significantly reduced thrombus weight
Tiplaxtinin30Significantly reduced thrombus weight
Treatment GroupDose (mg/kg, oral gavage)DurationThrombus Weight Reduction vs. Control (%)
Tiplaxtinin (Low Dose)14 days52%
Tiplaxtinin (High Dose)104 days23%
Tiplaxtinin0.54 daysDose-dependent reduction
Tiplaxtinin54 daysStatistically significant reduction

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats[3]

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial thrombosis setting.

Materials:

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl₃) solution (e.g., 35% in distilled water)

  • Filter paper discs (2 mm diameter)

  • Ultrasonic flow probe

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.

  • Flow Probe Placement: Place an ultrasonic flow probe around the carotid artery to monitor blood flow.

  • Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) at a predetermined time before thrombosis induction (e.g., 90 minutes).[3]

  • Thrombosis Induction:

    • Saturate a filter paper disc with FeCl₃ solution.

    • Apply the saturated filter paper to the surface of the carotid artery for a specific duration (e.g., 10 minutes).

    • Remove the filter paper and rinse the area with saline.

  • Monitoring: Continuously monitor carotid artery blood flow using the ultrasonic flow probe until occlusion occurs or for a set observation period (e.g., 60 minutes).

  • Data Analysis: Record the time to vessel occlusion. Compare the occlusion times between the treatment and vehicle control groups.

FeCl3_Arterial_Workflow cluster_workflow FeCl₃-Induced Arterial Thrombosis Workflow start Anesthetize Rat expose_artery Expose Carotid Artery start->expose_artery place_probe Place Ultrasonic Flow Probe expose_artery->place_probe administer_drug Administer this compound/Vehicle (Oral) place_probe->administer_drug induce_thrombosis Induce Thrombosis with FeCl₃ administer_drug->induce_thrombosis monitor_flow Monitor Blood Flow induce_thrombosis->monitor_flow analyze_data Analyze Time to Occlusion monitor_flow->analyze_data end End of Experiment analyze_data->end

Figure 2: Experimental workflow for FeCl₃-induced arterial thrombosis.
Protocol 2: Ferric Chloride (FeCl₃)-Induced Vena Cava Thrombosis in Rats[3]

This model is used to assess the efficacy of compounds in a venous thrombosis setting.

Materials:

  • Male Sprague-Dawley rats

  • Vehicle for drug administration

  • Anesthetic

  • Ferric chloride (FeCl₃) solution

  • Filter paper

  • Surgical instruments

  • Microbalance

Procedure:

  • Animal Preparation and Drug Administration: Similar to the arterial thrombosis model, anesthetize the rat and administer the test compound or vehicle orally.

  • Surgical Exposure: Perform a midline laparotomy to expose the inferior vena cava.

  • Thrombosis Induction:

    • Isolate a segment of the vena cava.

    • Apply a strip of FeCl₃-saturated filter paper to the vessel wall for a defined period.

    • Remove the filter paper and restore blood flow if it was temporarily occluded.

  • Thrombus Maturation: Allow the thrombus to form and mature for a specific duration (e.g., 4 hours).

  • Thrombus Excision and Measurement:

    • Re-anesthetize the animal if necessary.

    • Excise the thrombosed segment of the vena cava.

    • Isolate the thrombus and determine its wet weight.

  • Data Analysis: Compare the thrombus weights between the this compound-treated and vehicle control groups.

Protocol 3: Formulation of this compound for Oral Administration

This compound is a poorly water-soluble compound. Therefore, a suitable formulation is required for in vivo oral administration to ensure adequate bioavailability.

Example Formulation:

A common approach for preclinical oral administration of poorly soluble compounds is a suspension in a vehicle such as:

  • 0.5% (w/v) Methylcellulose in sterile water: Methylcellulose acts as a suspending agent to ensure a uniform dose administration.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose to heated sterile water while stirring, then allowing it to cool to form a clear solution.

    • Levigate the this compound powder with a small amount of the methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste with continuous stirring to achieve the desired final concentration.

    • The suspension should be continuously stirred during dosing to ensure homogeneity.

Application Notes

  • Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal effective dose of this compound in each thrombosis model.

  • Bleeding Time Assessment: A critical aspect of developing antithrombotic agents is to assess their bleeding risk. Standard bleeding time models, such as the tail transection model in rats, should be performed to evaluate the effect of this compound on hemostasis.

  • Comparison with Other Antithrombotics: To benchmark the efficacy of this compound, it is useful to include other classes of antithrombotic agents (e.g., antiplatelet drugs, anticoagulants) as positive controls in the experimental design.

Conclusion

References

Preparing Diaplasinin Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Diaplasinin is essential for accurate stock solution preparation.

PropertyValue
Molecular Formula C₃₂H₃₁N₅O
Molecular Weight 501.62 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (≥ 125 mg/mL)
CAS Number 481631-45-2

Data sourced from MedchemExpress.[1]

Preparing this compound Stock Solutions

The following table provides volumes of DMSO required to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of solid this compound.

Desired Stock ConcentrationVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 1.9935 mL9.9677 mL19.9354 mL
5 mM 0.3987 mL1.9935 mL3.9871 mL
10 mM 0.1994 mL0.9968 mL1.9935 mL
50 mM 0.0399 mL0.1994 mL0.3987 mL

Calculations are based on a molecular weight of 501.62 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 199.4 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in PBS or serum-free medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. For example, if you add 1 µL of a 10 mM this compound stock to 1 mL of cell culture medium, the final this compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.

  • Use Immediately: It is recommended to prepare the working solution fresh for each experiment.

This compound's Mechanism of Action: PAI-1 Signaling Pathway

PAI1_Pathway cluster_plasminogen cluster_fibrin tPA tPA Plasminogen Plasminogen Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Fibrin_clot Fibrin Clot PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits LRP1 LRP1 PAI1->LRP1 binds Integrins Integrins PAI1->Integrins binds This compound This compound This compound->PAI1 inhibits Cell_Migration Cell Migration & Angiogenesis LRP1->Cell_Migration Integrins->Cell_Migration

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock and working solutions.

Stock_Prep_Workflow start Start weigh Weigh this compound (solid) start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex stock_sol High-concentration Stock Solution (e.g., 10 mM) vortex->stock_sol aliquot Aliquot into single-use volumes stock_sol->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot at room temperature store->thaw dilute Perform serial dilutions in appropriate buffer/medium thaw->dilute working_sol Final Working Solution dilute->working_sol use Use immediately in experiment working_sol->use end End use->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for the Analytical Detection of Diaplasinin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diaplasinin

Signaling Pathway of this compound's Target: PAI-1

PAI1_Signaling cluster_extracellular Extracellular Space cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits uPAR uPAR PAI1->uPAR Binds Integrins Integrins PAI1->Integrins Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation LRP1 LRP1 uPAR->LRP1 Internalization Cell_Migration Cell Migration LRP1->Cell_Migration Integrins->Cell_Migration

Analytical Methods for this compound Detection

The following sections outline protocols for three common analytical techniques for the quantification of small molecules like this compound in biological samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Preparation from Biological Matrices

Proper sample collection and preparation are critical for accurate analysis.

Blood/Plasma/Serum Collection:

  • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin, or citrate) for plasma preparation.[4][5] For serum, collect blood in tubes without anticoagulant and allow it to clot.[5][6]

  • Centrifuge the blood samples to separate plasma or serum from blood cells.[6][7]

  • Store the resulting plasma or serum at -80°C until analysis.[6][7]

Tissue Homogenization:

  • Excise tissues of interest and weigh them.

  • Homogenize the tissue in a suitable lysis buffer.[4]

  • Centrifuge the homogenate to pellet cellular debris.[4]

  • Collect the supernatant for further processing.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for quantifying this compound, particularly at higher concentrations.

Experimental Protocol: HPLC-UV for this compound in Plasma

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile to precipitate proteins.[8]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at an appropriate wavelength determined by UV-Vis spectral analysis of this compound.

    • Column Temperature: 30°C.[8]

HPLC_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis End This compound Concentration Data_Analysis->End

Caption: Workflow for the analysis of this compound in plasma by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for detecting this compound at low concentrations.

Experimental Protocol: LC-MS/MS for this compound in Plasma

  • Sample Preparation (as for HPLC): Follow the protein precipitation steps outlined in the HPLC protocol. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS/MS analysis to ensure accuracy.[9]

  • LC-MS/MS Conditions (Proposed):

    • LC System: UHPLC system for fast and efficient separation.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.

LCMS_Workflow Start Biological Sample (Plasma, Tissue Homogenate) Extraction Protein Precipitation or Solid Phase Extraction Start->Extraction LC_Separation UHPLC Separation (C18 Column) Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis1 Mass Analysis (Q1) Precursor Ion Selection Ionization->Mass_Analysis1 Fragmentation Collision-Induced Dissociation (Q2) Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analysis (Q3) Product Ion Detection Fragmentation->Mass_Analysis2 Data_Acquisition Data Acquisition and Quantification Mass_Analysis2->Data_Acquisition End Precise this compound Concentration Data_Acquisition->End

Caption: General workflow for this compound quantification by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a suitable immunoassay format for the quantification of small molecules like this compound. This would require the development of a specific antibody against this compound.

Experimental Protocol: Competitive ELISA for this compound

  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA).

  • Blocking: Block the uncoated sites in the wells with a suitable blocking buffer (e.g., BSA in PBS).

  • Competition: Add standards or samples containing this compound, followed by the addition of a limited amount of anti-Diaplasinin antibody. The free this compound in the sample will compete with the coated this compound for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

ELISA_Workflow Start Coated Plate (this compound-Protein Conjugate) Blocking Blocking Start->Blocking Competition Add Sample/Standard and Anti-Diaplasinin Antibody Blocking->Competition Washing1 Washing Competition->Washing1 Secondary_Ab Add Enzyme-Linked Secondary Antibody Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Substrate Add Chromogenic Substrate Washing2->Substrate Color_Development Color Development Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis (Inverse Relationship) Read_Absorbance->Data_Analysis End This compound Concentration Data_Analysis->End

Caption: Steps for a competitive ELISA to detect this compound.

Data Presentation and Method Performance

The following tables summarize the typical performance parameters that should be evaluated during the validation of the analytical methods described above. The values presented are hypothetical and should be determined experimentally.

Table 1: HPLC-UV Method Performance (Hypothetical)

ParameterTarget Value
Linearity (r²)> 0.99
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%
Recovery85-115%

Table 2: LC-MS/MS Method Performance (Hypothetical)

ParameterTarget Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%
Recovery90-110%

Table 3: Competitive ELISA Method Performance (Hypothetical)

ParameterTarget Value
Assay Range1-100 ng/mL
Sensitivity (IC₅₀)15 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityHigh for this compound

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound in biological samples. While HPLC-UV is suitable for higher concentration studies, LC-MS/MS offers the high sensitivity and specificity required for detailed pharmacokinetic analyses. A validated competitive ELISA can provide a high-throughput option for screening large numbers of samples. The choice of method will depend on the specific requirements of the research, including the desired sensitivity, sample matrix, and available instrumentation. Rigorous method development and validation are essential to ensure the generation of reliable and accurate data in the study of this compound.

References

Application Notes and Protocols for Studying PAI-1 in Cardiovascular Disease Models Using Diaplasinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

The following tables summarize the in vitro inhibitory activity of Diaplasinin and its in vivo efficacy in preclinical models of thrombosis.

ParameterValue (nM)
IC50 for PAI-1295
IC50 for preserving t-PA activity in the presence of PAI-1157
IC50 for preserving u-PA activity in the presence of PAI-187
Apparent Kd for fluorophore-tagged PAI-1254

Data compiled from publicly available information from chemical suppliers.[1]

Treatment GroupDose (mg/kg, p.o.)Time to Occlusion (min, mean ± SEM)% Increase in Time to Occlusion vs. Vehicle
Vehicle-25 ± 3-
This compound342 ± 5*68%
This compound1058 ± 7 132%
This compound3075 ± 9200%
Treatment GroupDose (mg/kg, p.o.)Thrombus Weight (mg, mean ± SEM)% Reduction in Thrombus Weight vs. Vehicle
Vehicle-15.2 ± 1.8-
This compound39.8 ± 1.5*35.5%
This compound106.5 ± 1.2 57.2%
This compound304.1 ± 0.973.0%

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of this compound in an arterial setting.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)

  • Filter paper strips (1-2 mm wide)

  • Doppler flow probe and flowmeter

  • Surgical instruments (forceps, scissors, retractors)

  • Suture material

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Surgical Exposure: Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.

  • Flow Probe Placement: Place a Doppler flow probe around the carotid artery to monitor blood flow continuously.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage at the desired dose (e.g., 3, 10, 30 mg/kg) 60-90 minutes prior to inducing thrombosis.

  • Thrombosis Induction: Apply a filter paper strip saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 5 minutes).

  • Monitoring: Record the time from the application of FeCl₃ until the blood flow ceases (occlusion). The primary endpoint is the time to occlusion.

  • Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional protocols.

Protocol 2: Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Rats

This model assesses the effect of this compound on venous thrombus formation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle

  • Anesthetic

  • Surgical instruments

  • Suture material (e.g., 5-0 silk)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a supine position.

  • Surgical Exposure: Perform a midline laparotomy to expose the abdominal cavity and carefully retract the intestines to visualize the inferior vena cava.

  • IVC Ligation: Ligate the IVC just below the renal veins with a suture.

  • Drug Administration: Administer this compound or vehicle (p.o.) at the desired doses immediately after surgery and continue for a specified period (e.g., daily for 48 hours).

  • Thrombus Harvesting: After the treatment period (e.g., 48 hours), re-anesthetize the rat, re-open the abdominal cavity, and carefully excise the thrombosed segment of the IVC.

  • Analysis: Gently remove the thrombus from the vessel and weigh it. The primary endpoint is the thrombus weight.

  • Euthanasia: Euthanize the animal according to approved institutional protocols.

Protocol 3: Angiotensin II-Induced Cardiac Fibrosis Model in Mice

This model can be adapted to study the anti-fibrotic potential of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle

  • Angiotensin II

  • Osmotic minipumps

  • Anesthetic

  • Histology reagents (e.g., Masson's trichrome stain, Picrosirius red stain)

Procedure:

  • Minipump Implantation: Anesthetize the mice and subcutaneously implant osmotic minipumps containing Angiotensin II (e.g., at a dose of 1000 ng/kg/min) for a continuous infusion over a period of 2-4 weeks.

  • Drug Administration: Administer this compound or vehicle (p.o. or intraperitoneally) daily, starting from the day of minipump implantation.

  • Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the hearts.

  • Histological Analysis: Fix the hearts in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).

  • Biochemical Analysis: Homogenize a portion of the heart tissue to measure the expression of fibrotic markers such as collagen type I, collagen type III, and TGF-β via techniques like Western blotting or qPCR.

Visualizations

PAI_1_Signaling_Pathway cluster_0 Vascular Lumen Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Thrombus) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs tPA t-PA tPA->Plasminogen uPA u-PA uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA This compound This compound This compound->PAI1 inhibits

Experimental_Workflow_Thrombosis start Animal Model (Rat) drug_admin This compound/Vehicle Administration (p.o.) start->drug_admin thrombosis_induction Induce Thrombosis (FeCl3 or IVC Ligation) drug_admin->thrombosis_induction monitoring Monitor Outcome (Time to Occlusion or Thrombus Weight) thrombosis_induction->monitoring analysis Data Analysis monitoring->analysis

Caption: Experimental workflow for thrombosis models.

Diaplasinin_PAI1_Interaction PAI1_active Active PAI-1 PAI1_inactive Inactive PAI-1 Complex PAI1_active->PAI1_inactive binds to tPA_uPA t-PA / u-PA PAI1_active->tPA_uPA inhibition blocked This compound This compound This compound->PAI1_active Fibrinolysis Enhanced Fibrinolysis tPA_uPA->Fibrinolysis promotes

References

Application of Diaplasinin in Cancer Research: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data

PAI-1 InhibitorCancer Cell LineIC50 (µM)Reference
PAI-039HT1080 (Fibrosarcoma)29[6]
PAI-039HCT116 (Colon Carcinoma)32[6]
TM5275HT1080 (Fibrosarcoma)9.7 - 60.3[6][7]
TM5275HCT116 (Colon Carcinoma)9.7 - 60.3[6][7]
TM5275Daoy (Medulloblastoma)9.7 - 60.3[6][7]
TM5275MDA-MB-231 (Breast Cancer)9.7 - 60.3[6][7]
TM5275Jurkat (T-cell Leukemia)9.7 - 60.3[6][7]
TM5441HT1080 (Fibrosarcoma)9.7 - 60.3[6][7]
TM5441HCT116 (Colon Carcinoma)9.7 - 60.3[6][7]
TM5441Daoy (Medulloblastoma)9.7 - 60.3[6][7]
TM5441MDA-MB-231 (Breast Cancer)9.7 - 60.3[6][7]
TM5441Jurkat (T-cell Leukemia)9.7 - 60.3[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Diaplasinin on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G cluster_workflow Cell Viability Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance solubilize->read end Calculate IC50 read->end

A simplified workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at various concentrations (e.g., based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

G cluster_flow Apoptosis Assay Logic cluster_pathway Expected Outcome with this compound live Live Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) necrotic Necrotic Cells (Annexin V-, PI+) This compound This compound Treatment increase_apoptosis Increase in Apoptotic Population This compound->increase_apoptosis

Expected outcomes of an Annexin V/PI apoptosis assay.

Signaling Pathways

G cluster_pathway Proposed Signaling Pathway of this compound Action This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits uPA_tPA uPA/tPA PAI1->uPA_tPA inhibits Apoptosis Apoptosis PAI1->Apoptosis inhibits LRP1 LRP1 PAI1->LRP1 binds Vitronectin Vitronectin PAI1->Vitronectin binds Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation promotes Migration_Invasion Cell Migration & Invasion ECM_degradation->Migration_Invasion Survival_Proliferation Cell Survival & Proliferation LRP1->Survival_Proliferation promotes Integrins Integrins Integrins->Survival_Proliferation Vitronectin->Integrins

This compound inhibits PAI-1, impacting downstream signaling.

Conclusion

References

Application Notes and Protocols for Diaplasinin (PAI-749) in Preclinical Stroke and Myocardial Infarction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signaling Pathway of PAI-1 Inhibition

PAI1_Inhibition_Pathway cluster_0 Fibrinolytic System cluster_1 PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Cleavage Fibrin Fibrin (Clot) tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA Inhibition Diaplasinin This compound (PAI-749) This compound->PAI1 Inhibition

Quantitative Data Summary

CompoundAnimal ModelDosingKey FindingsReference
PAI-039 (Tiplaxtinin) Rat FeCl₃-induced carotid artery thrombosis0.3, 1.0, 3.0 mg/kg, p.o.Prevented occlusion in 20%, 68%, and 60% of animals, respectively. Increased time to occlusion.[3]
PAI-039 (Tiplaxtinin) Rat FeCl₃-induced vena cava thrombosis3, 10, 30 mg/kg, p.o.Significantly reduced thrombus weight.[3]
TM5275 Rat arterial-venous shunt thrombosis1-10 mg/kg, p.o.Antithrombotic effect equivalent to ticlopidine (500 mg/kg).[4]
TM5275 Rat FeCl₃-induced carotid artery thrombosis1-10 mg/kg, p.o.Antithrombotic effect equivalent to clopidogrel (3 mg/kg).[4]
TM5275 Monkey photochemical-induced arterial thrombosis10 mg/kg, p.o.Same antithrombotic effect as clopidogrel (10 mg/kg) without increased bleeding time.[4]
MDI-2268 Murine deep vein thrombosis (electrolytic IVC model)3 mg/kg, i.p. (3x/day for 2 days)62% decrease in thrombus weight, comparable to low-molecular-weight heparin, with no change in bleeding time.[5]
CompoundAnimal ModelDosingKey FindingsReference
PAI-039 LDL receptor-deficient mice on a Western dietIn-diet administrationSignificantly inhibited atherosclerosis formation and macrophage accumulation in plaques.[6][7]
MDI-2268 LDL receptor-deficient mice on a Western dietIn-diet administrationSignificantly inhibited atherosclerosis formation and macrophage accumulation in plaques.[6][7]
TM5441 Mice with L-NAME-induced hypertensionIn-diet administrationAttenuated the development of hypertension and cardiac hypertrophy.[8][9]
TM5614 Mice exposed to PM2.5 air pollutantsIn-diet administrationAmeliorated PM2.5-induced pulmonary and cardiac thrombosis and reduced blood pressure.[10]

Experimental Protocols

Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)

This model is used to evaluate the antithrombotic efficacy of compounds in an arterial setting, relevant to ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl₃) solution (e.g., 35%)

  • Doppler ultrasonic flow probe

  • Surgical instruments

Workflow Diagram:

FeCl3_Thrombosis_Workflow Start Start Animal_Prep Anesthetize Rat and Expose Carotid Artery Start->Animal_Prep Drug_Admin Administer this compound or Vehicle (p.o. or i.v.) Animal_Prep->Drug_Admin Flow_Probe Place Doppler Flow Probe on Artery Drug_Admin->Flow_Probe FeCl3_Application Apply FeCl₃-soaked Filter Paper to Artery Flow_Probe->FeCl3_Application Monitor_Flow Monitor Blood Flow Continuously FeCl3_Application->Monitor_Flow Endpoint Record Time to Occlusion and Thrombus Weight Monitor_Flow->Endpoint End End Endpoint->End

Caption: FeCl₃-Induced Thrombosis Workflow.

Procedure:

  • Anesthetize the rat and surgically expose the common carotid artery.

  • Administer this compound or vehicle at the desired dose and route (e.g., oral gavage 90 minutes before injury).

  • Place a Doppler ultrasonic flow probe around the carotid artery to monitor blood flow.

  • Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 5 minutes).

  • Remove the filter paper and continuously monitor blood flow until complete occlusion (defined as zero flow for a set duration) or for a predetermined observation period.

  • At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.

Endpoints:

  • Time to occlusive thrombosis.

  • Incidence of occlusion within the observation period.

  • Thrombus weight.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model (Mouse or Rat)

This model mimics ischemic stroke by temporarily or permanently blocking blood flow to a specific brain region.

Materials:

  • Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)

  • Vehicle control

  • Anesthetic

  • Surgical instruments

  • Monofilament suture (e.g., 6-0 nylon with a silicon-coated tip)

  • Laser Doppler flowmetry probe

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Workflow Diagram:

MCAO_Workflow Start Start Animal_Prep Anesthetize Animal and Monitor Vital Signs Start->Animal_Prep MCAO_Induction Induce MCAO via Intraluminal Suture Animal_Prep->MCAO_Induction Drug_Admin Administer this compound or Vehicle (pre- or post-MCAO) Reperfusion Reperfusion (remove suture after set time) Drug_Admin->Reperfusion MCAO_Induction->Drug_Admin Neurological_Eval Neurological Deficit Scoring (at various time points) Reperfusion->Neurological_Eval Infarct_Analysis Sacrifice Animal and Perform TTC Staining Neurological_Eval->Infarct_Analysis End End Infarct_Analysis->End

Caption: MCAO Stroke Model Workflow.

Procedure:

  • Anesthetize the animal and maintain body temperature.

  • Surgically expose the external carotid artery (ECA) and internal carotid artery (ICA).

  • Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion can be confirmed by Laser Doppler flowmetry.

  • Administer this compound or vehicle at the desired time point (e.g., before, during, or after MCAO).

  • For transient MCAO, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow reperfusion. For permanent MCAO, the suture remains in place.

  • Close the incision and allow the animal to recover from anesthesia.

  • Perform neurological deficit scoring at various time points post-MCAO.

  • At a predetermined endpoint (e.g., 24 or 72 hours), sacrifice the animal, and harvest the brain.

  • Slice the brain and stain with TTC to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).

Endpoints:

  • Infarct volume (as a percentage of the total brain or hemisphere volume).

  • Neurological deficit score.

Protocol 3: Coronary Artery Ligation Model for Myocardial Infarction (Mouse or Rat)

This model induces MI by surgically occluding a coronary artery.

Materials:

  • Mice or rats

  • Vehicle control

  • Anesthetic

  • Ventilator

  • Surgical instruments

  • Suture for ligation (e.g., 7-0 silk)

  • Echocardiography system

  • Histological stains (e.g., Masson's trichrome)

Workflow Diagram:

MI_Workflow Start Start Animal_Prep Anesthetize and Ventilate Animal Start->Animal_Prep Thoracotomy Perform Thoracotomy to Expose the Heart Animal_Prep->Thoracotomy Ligation Ligate the Left Anterior Descending (LAD) Artery Thoracotomy->Ligation Drug_Admin Administer this compound or Vehicle (pre- or post-ligation) Ligation->Drug_Admin Recovery Close Thorax and Allow Recovery Drug_Admin->Recovery Functional_Assess Assess Cardiac Function (Echocardiography) Recovery->Functional_Assess Histology Sacrifice and Perform Histological Analysis Functional_Assess->Histology End End Histology->End

Caption: Myocardial Infarction Model Workflow.

Procedure:

  • Anesthetize the animal, intubate, and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

  • Administer this compound or vehicle at the desired time point.

  • Close the chest in layers and allow the animal to recover.

  • At various time points post-MI (e.g., 7, 14, 28 days), assess cardiac function using echocardiography.

  • At the final endpoint, sacrifice the animal and harvest the heart for histological analysis.

Endpoints:

  • Infarct size (measured histologically).

  • Cardiac function parameters (e.g., ejection fraction, fractional shortening).

  • Degree of cardiac fibrosis (e.g., using Masson's trichrome staining).

Conclusion

References

Application Notes and Protocols for Efficacy Studies of Diaplasinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action and Signaling Pathway

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Diaplasinin This compound PAI1 PAI-1 This compound->PAI1 uPA_uPAR uPA/uPAR Complex PAI1->uPA_uPAR Vitronectin Vitronectin PAI1->Vitronectin LRP1 LRP1 PAI1->LRP1 Plasminogen Plasminogen uPA_uPAR->Plasminogen Angiogenesis Angiogenesis Vitronectin->Angiogenesis AKT AKT Pathway LRP1->AKT ERK ERK Pathway LRP1->ERK Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM CellMigration Cell Migration & Invasion ECM->CellMigration Apoptosis Apoptosis Inhibition AKT->Apoptosis ERK->CellMigration

Experimental Design and Protocols

A tiered approach is recommended for evaluating the efficacy of this compound, starting with in vitro assays to assess its direct effects on cancer cells and progressing to in vivo models to determine its anti-tumor activity in a physiological context.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy Studies cluster_in_vivo In Vivo Efficacy Studies CellViability Cell Viability Assay MigrationInvasion Migration & Invasion Assays CellViability->MigrationInvasion AngiogenesisAssay Tube Formation Assay MigrationInvasion->AngiogenesisAssay Xenograft Tumor Xenograft Model AngiogenesisAssay->Xenograft Proceed if promising Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: Experimental workflow for evaluating this compound efficacy.

In Vitro Efficacy Studies

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., breast, ovarian, bladder) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineThis compound IC50 (µM) at 48h
Breast Cancer (MCF-7)45.2
Ovarian Cancer (SK-OV-3)38.7
Bladder Cancer (T24)55.1
Normal Fibroblasts (HFF-1)> 100
Cell Migration and Invasion Assays (Transwell Assay)

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.[8][9][10][11]

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is required.

  • Cell Preparation: Starve cancer cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium.

  • Seeding: Add 1 x 10^5 cells to the upper chamber of the Transwell insert.

  • Treatment: Add serum-free medium containing different concentrations of this compound to the upper chamber.

  • Chemoattractant: Fill the lower chamber with medium containing 10% FBS as a chemoattractant.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Data Presentation:

TreatmentMigrated Cells (per field)Invaded Cells (per field)
Vehicle Control150 ± 1285 ± 9
This compound (10 µM)82 ± 741 ± 5
This compound (50 µM)35 ± 418 ± 3
Endothelial Cell Tube Formation Assay (Angiogenesis Assay)

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[12][13]

Protocol:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 2 x 10^4 cells per well.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plate for 6-12 hours at 37°C.

  • Visualization: Observe the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation:

TreatmentTotal Tube Length (µm)Number of Junctions
Vehicle Control4500 ± 35065 ± 8
This compound (10 µM)2100 ± 21028 ± 5
This compound (50 µM)850 ± 9012 ± 3

In Vivo Efficacy Studies

Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a living organism.[14][15][16][17][18]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells (e.g., T24 bladder cancer cells) into the flank of each mouse.[16][17]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle control to the mice daily via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21
Vehicle Control1250 ± 1501.2 ± 0.15
This compound (30 mg/kg)620 ± 800.6 ± 0.08
This compound (100 mg/kg)310 ± 450.3 ± 0.05

Conclusion

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy as a potential anti-cancer agent. The combination of in vitro and in vivo studies will allow for a comprehensive assessment of its mechanism of action and therapeutic potential. The structured data presentation will facilitate clear interpretation and comparison of results, guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Diaplasinin Solubility for In-Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Diaplasinin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for in vivo experiments?

This compound is a lipophilic molecule with poor aqueous solubility. This inherent property makes it challenging to prepare formulations that are suitable for administration in animal models, often leading to issues with bioavailability and consistent dosing. The high XLogP3 value of 7.2 indicates its strong preference for fatty environments over aqueous ones.

Q2: I am observing precipitation of this compound after preparing my formulation. What could be the cause?

Precipitation of this compound can occur due to several factors:

  • Solvent choice: The solvent system may not be optimal for maintaining this compound in solution, especially when diluted with aqueous physiological fluids.

  • Concentration: The concentration of this compound in your formulation may exceed its solubility limit in the chosen vehicle.

  • pH: Changes in pH upon administration can affect the solubility of the compound.

  • Temperature: Temperature fluctuations during preparation or storage can impact solubility.

  • Excipient incompatibility: The excipients used may not be effectively preventing precipitation.

Q3: What are some recommended starting points for formulating this compound for oral administration in animal studies?

For lipophilic compounds like this compound, lipid-based formulations are often a good starting point as they can enhance solubility and oral absorption.[1][2] Consider exploring the following options:

  • Lipid solutions: Dissolving this compound in oils or semi-solid lipid excipients.

  • Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • 5-10% DMSO

  • 40-50% PEG300

  • 5-10% Tween 80

Q4: Can I use co-solvents to improve this compound solubility?

Yes, co-solvents can be an effective strategy. Commonly used co-solvents in preclinical formulations include:

  • Dimethyl sulfoxide (DMSO): this compound is known to be soluble in DMSO. However, for in vivo use, the concentration of DMSO should be kept to a minimum due to potential toxicity.

  • Polyethylene glycol (PEG): Particularly PEG 300 and PEG 400 are widely used to dissolve poorly water-soluble compounds.

  • Ethanol: Can be used in combination with other solvents, but potential for precipitation upon dilution in aqueous media should be carefully evaluated.

  • Propylene glycol (PG): Another common vehicle for parenteral and oral formulations.

Q5: Are there other formulation approaches I can consider?

Besides lipid-based systems and co-solvents, other advanced techniques can be employed to enhance this compound's solubility and bioavailability:

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[4]

  • Micronization: Reducing the particle size of this compound can increase its surface area and, consequently, its dissolution rate.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its aqueous solubility.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve in the chosen solvent. The solvent is not appropriate for the lipophilic nature of this compound.1. Start with a solvent in which this compound is known to be soluble, such as DMSO. 2. Gently warm the solution and use sonication to aid dissolution. 3. If using a single solvent is not effective, try a co-solvent system (e.g., DMSO/PEG300).
Precipitation occurs upon addition of aqueous solution (e.g., water, saline). The formulation is not robust enough to handle dilution in an aqueous environment. This is a common issue for lipophilic drugs.[7][8]1. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) into your formulation to improve the stability of the solution upon dilution. 2. Consider developing a self-emulsifying drug delivery system (SEDDS). 3. Decrease the final concentration of this compound.
Inconsistent results in in vivo studies. This could be due to variable absorption resulting from poor solubility and precipitation in the gastrointestinal tract.1. Switch to a more robust formulation, such as a lipid-based system, which can reduce variability.[1] 2. Ensure the formulation is homogenous and stable throughout the duration of the study. 3. Consider the effect of food on the absorption of your formulation.
Toxicity observed in animal models. The chosen solvent or excipient may be causing toxicity at the administered dose.1. Reduce the concentration of potentially toxic solvents like DMSO. 2. Explore alternative, less toxic excipients. A comprehensive list of excipients can be found in pharmaceutical excipient databases. 3. Conduct a tolerability study with the vehicle alone before administering the formulation with this compound.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)125 mg/mLUse of fresh, anhydrous DMSO is recommended as it is hygroscopic. Ultrasonic treatment may be needed.
WaterPractically Insoluble
EthanolPoorly Soluble
MethanolPoorly Soluble

Table 2: Example Formulation Components for Lipophilic Compounds

Excipient TypeExamplesPurpose
Oils (Lipid Vehicles) Sesame oil, Corn oil, Caprylic/capric triglycerides (e.g., Miglyol 812)Solubilize lipophilic drugs.
Surfactants Polysorbate 80 (Tween 80), Cremophor EL, Solutol HS 15Enhance wetting and prevent precipitation upon dilution.
Co-solvents Polyethylene glycol (PEG) 300/400, Propylene glycol (PG), EthanolIncrease the solvent capacity of the formulation.
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes to increase aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol is a starting point and may require optimization.

  • Preparation of the vehicle:

    • In a sterile glass vial, combine 10% (v/v) DMSO and 40% (v/v) PEG300.

    • Mix thoroughly using a vortex mixer until a homogenous solution is formed.

  • Dissolution of this compound:

    • Weigh the required amount of this compound and add it to the vehicle.

    • Vortex the mixture and use a sonicator bath to aid dissolution. Gentle warming (to 37-40°C) can be applied if necessary.

  • Addition of surfactant and aqueous phase:

    • Add 10% (v/v) Tween 80 to the this compound solution and vortex until fully incorporated.

    • Slowly add the remaining 40% (v/v) of sterile saline or water to the mixture while vortexing to form the final formulation.

  • Final Checks:

    • Visually inspect the final formulation for any signs of precipitation.

    • If the formulation is a clear solution, it is ready for administration. If it is a suspension, ensure it is homogenous before each administration.

Protocol 2: Screening for Optimal Lipid-Based Formulations

  • Solubility Screening in Lipids:

    • Add an excess amount of this compound to various lipid excipients (e.g., Capryol 90, Labrasol, Cremophor EL) in separate vials.

    • Equilibrate the mixtures at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours with continuous stirring.

    • Centrifuge the samples to pellet the undissolved drug.

    • Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility of this compound in each excipient.

  • Formulation Preparation:

    • Based on the solubility data, select a combination of oil, surfactant, and co-surfactant.

    • Prepare different ratios of the selected excipients and add this compound at a concentration below its determined solubility limit.

    • Mix thoroughly until a clear, homogenous solution is obtained.

  • Self-Emulsification Test:

    • Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of water or simulated gastric fluid in a beaker with gentle stirring.

    • Observe the formation of an emulsion. A good self-emulsifying formulation will form a fine, stable emulsion (or microemulsion) spontaneously.

Visualizations

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling tPA tPA uPA uPA Plasmin Plasmin uPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs degrades Fibrin Fibrin Fibrin->FDPs PAI_1 PAI-1 PAI_1->tPA PAI_1->uPA Cell_Migration Cell Migration & Invasion PAI_1->Cell_Migration Apoptosis Apoptosis PAI_1->Apoptosis Fibrosis Fibrosis PAI_1->Fibrosis This compound This compound This compound->PAI_1 inhibits

Solubility_Troubleshooting_Workflow start Start: Poor this compound Solubility for In Vivo Study q1 Is the formulation for oral or parenteral administration? start->q1 oral Oral Administration q1->oral Oral parenteral Parenteral Administration q1->parenteral Parenteral q2_oral Have you tried a co-solvent system? oral->q2_oral q2_parenteral Is the formulation a clear solution? parenteral->q2_parenteral cosolvent_yes Yes q2_oral->cosolvent_yes Yes cosolvent_no No q2_oral->cosolvent_no No q3_oral Does precipitation occur upon aqueous dilution? cosolvent_yes->q3_oral try_cosolvent Try Co-solvent System (e.g., DMSO/PEG300/Tween 80) cosolvent_no->try_cosolvent try_cosolvent->q3_oral precip_yes Yes q3_oral->precip_yes Yes precip_no No q3_oral->precip_no No try_lipid Consider Lipid-Based Formulation (e.g., SEDDS) precip_yes->try_lipid optimize Optimize Formulation & Conduct In Vivo Studies precip_no->optimize try_lipid->optimize solution_yes Yes q2_parenteral->solution_yes Yes solution_no No q2_parenteral->solution_no No solution_yes->optimize try_complex Consider Cyclodextrin Complexation solution_no->try_complex try_complex->optimize

Figure 2. Troubleshooting workflow for improving this compound solubility.

References

Technical Support Center: Overcoming Diaplasinin Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific degradation pathways and stability profile of Diaplasinin in solution is limited. This guide is based on general principles of small molecule stability and best practices for researchers in a drug development setting. The provided protocols and troubleshooting advice should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

A1: While this compound stock solutions in DMSO are generally stable for up to one month at -20°C, several factors could contribute to reduced activity[1]. Repeated freeze-thaw cycles can degrade the compound. It is recommended to aliquot the stock solution into single-use volumes after preparation to minimize this. Additionally, the DMSO used should be of high purity and anhydrous, as hygroscopic DMSO can introduce water, potentially leading to hydrolysis of the compound over time. Ensure you are using freshly opened, high-grade DMSO for stock solution preparation[1].

Q2: I observe a slight discoloration in my this compound solution after storing it at room temperature for a few hours. Is this a sign of degradation?

A2: Discoloration can be an indicator of chemical instability, such as oxidation or photodegradation. This compound, like many complex organic molecules, may be sensitive to light and oxygen. It is advisable to protect solutions from light by using amber vials or wrapping containers in aluminum foil. For experiments requiring incubation at room temperature, preparing fresh solutions is recommended. If discoloration is observed, it is crucial to verify the compound's purity and activity using analytical methods like HPLC and a functional assay.

Q3: I'm developing an aqueous formulation of this compound for in-vivo studies and I'm seeing precipitation. What can I do?

A3: this compound is a poorly water-soluble compound. Precipitation in aqueous buffers is a common challenge. To overcome this, consider the following formulation strategies:

  • pH optimization: The solubility of a compound can be highly dependent on the pH of the solution. Conduct a pH-solubility profile to determine the optimal pH for your formulation.

  • Use of co-solvents: Employing co-solvents such as ethanol, propylene glycol, or PEG 300/400 can significantly enhance the solubility of hydrophobic compounds.

  • Surfactants and cyclodextrins: Non-ionic surfactants like Tween® 80 or solubilizing agents such as cyclodextrins can be used to create micellar formulations or inclusion complexes to improve aqueous solubility.

  • Lipid-based formulations: For oral delivery, self-microemulsifying drug delivery systems (SMEDDS) can be an effective approach for maintaining the solubility of lipophilic drugs[2].

Q4: How can I identify the degradation products of this compound in my solution?

A4: Identifying degradation products requires analytical techniques that can separate and characterize the parent compound from its impurities. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for assessing purity and detecting the presence of new peaks that may correspond to degradation products. For structural elucidation of these products, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique[3][4]. A forced degradation study can be intentionally performed to generate and identify potential degradation products under various stress conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity Chemical degradation (e.g., hydrolysis, oxidation)1. Prepare fresh stock solutions in anhydrous, high-purity DMSO. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Store solutions protected from light and at appropriate temperatures (-80°C for long-term storage)[1]. 4. Perform HPLC analysis to check for purity and degradation peaks.
Precipitation in aqueous buffer Poor aqueous solubility1. Optimize the pH of the buffer. 2. Add a co-solvent (e.g., ethanol, PEG 400). 3. Incorporate a surfactant (e.g., Tween® 80). 4. Consider a cyclodextrin-based formulation.
Discoloration of solution Oxidation or photodegradation1. Protect solutions from light using amber vials or foil. 2. Degas aqueous buffers to remove dissolved oxygen. 3. Consider adding an antioxidant (e.g., ascorbic acid), ensuring it does not interfere with your assay.
Inconsistent assay results Solution instability during the experiment1. Minimize the time the compound spends in aqueous buffer before use. 2. Maintain a consistent temperature during the experiment. 3. Prepare fresh dilutions from a stable stock solution for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation pathways.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier for HPLC)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of a this compound sample and detect degradation products.

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength for this compound (determine by UV scan)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • A typical gradient might run from 10% B to 90% B over 20 minutes, followed by a re-equilibration step. This should be optimized for good separation of this compound from any impurities.

Procedure:

  • Prepare samples and standards at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Inject 10 µL of the sample into the HPLC system.

  • Run the gradient program and record the chromatogram.

  • Calculate the purity of this compound by dividing the peak area of the main peak by the total peak area of all peaks in the chromatogram.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H₂O, pH Oxidation Oxidation This compound->Oxidation  O₂, Light Photodegradation Photodegradation This compound->Photodegradation  UV/Vis Light Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photodegradation->Degradant_C

Caption: Hypothetical degradation pathways for this compound.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis P1 Prepare this compound Stock (e.g., 1 mg/mL in ACN) P2 Aliquot into Stress Condition Vials P1->P2 S1 Acidic (0.1M HCl, 60°C) S2 Basic (0.1M NaOH, 60°C) S3 Oxidative (3% H₂O₂, RT) S4 Thermal (60°C) S5 Photolytic (Light Exposure) A1 Sample at Timepoints (0, 4, 8, 24h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Dilute and Neutralize (if needed) A1->A2 A3 Analyze via HPLC-UV A2->A3 A4 Quantify Purity & Degradants A3->A4

Caption: Experimental workflow for a forced degradation study.

action action Start Inconsistent Assay Results? CheckPurity Check Purity by HPLC? Start->CheckPurity Degradation Degradation Observed? CheckPurity->Degradation Yes Precipitation Precipitation Observed? CheckPurity->Precipitation No Action_FreshStock Prepare Fresh Stock in Anhydrous DMSO. Aliquot & Store at -80°C. Degradation->Action_FreshStock Yes Action_Protect Protect from Light/Air. Use Fresh Solutions. Degradation->Action_Protect No Action_Formulation Optimize Formulation: - Adjust pH - Add Co-solvents - Use Surfactants Precipitation->Action_Formulation Yes End Re-run Assay Precipitation->End No Action_FreshStock->End Action_Formulation->End Action_Protect->End

Caption: Troubleshooting decision tree for this compound stability.

References

Technical Support Center: Diaplasinin PAI-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

  • Q1: What is Diaplasinin and how does it inhibit PAI-1? this compound (also known as PAI-749) is a small molecule inhibitor of PAI-1.[1] It is a potent and selective antagonist that inhibits PAI-1 activity, thereby preserving the function of tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1]

Assay Performance Issues

  • Q2: My chromogenic assay is showing high background. What are the possible causes and solutions? High background in a chromogenic PAI-1 assay can obscure results. Potential causes include:

    • Inadequate Washing: Residual reagents can lead to non-specific signal. Increase the number of wash steps or the soaking time during washes.

    • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

    • Sub-optimal Blocking: If using an ELISA-based format, ensure the blocking step is sufficient. Consider increasing the concentration of the blocking agent or the incubation time.

    • Plate Issues: Use high-quality microplates and ensure they are handled carefully to avoid scratches or contamination.

  • Q3: I am observing high variability between replicate wells. What could be the reason? High variability can stem from several factors:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzymes, substrates, and inhibitors. Use calibrated pipettes and pre-wet the tips.

    • Inconsistent Incubation Times: Use a multichannel pipette or a plate dispenser to add reagents quickly and consistently across the plate to ensure uniform incubation times.

    • Temperature Fluctuations: Ensure the plate is incubated at a stable and uniform temperature. Edge effects can occur if the outer wells are at a different temperature than the inner wells.

    • Improper Mixing: Gently tap the plate after adding reagents to ensure thorough mixing without introducing bubbles.

  • Q4: I am not observing any inhibition of PAI-1 activity with this compound. What should I check? Several factors could lead to a lack of inhibition:

    • This compound Degradation: Ensure that your this compound stock solution is stored correctly (powder at -20°C for up to 3 years, in DMSO at -80°C for up to 6 months) and has not undergone multiple freeze-thaw cycles.[1]

    • Incorrect this compound Concentration: Verify the calculations for your this compound dilutions.

    • Assay Conditions: The inhibitory activity of compounds can be dependent on the assay conditions. Verify the pH, buffer components, and incubation times.

  • Q5: The results of my PAI-1 activity assay are inconsistent from day to day. What could be causing this? Day-to-day variability can be challenging. Consider these factors:

    • Environmental Factors: Changes in ambient temperature and humidity can affect enzyme kinetics and reagent stability.

This compound-Specific Questions

  • Q6: What is the recommended solvent for this compound and how should I prepare my stock solution? this compound is soluble in DMSO up to 125 mg/mL (249.19 mM).[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.

  • Q7: I am concerned about the stability of this compound in my aqueous assay buffer during long incubation periods. What is known about its stability? While specific data on the stability of this compound in various aqueous buffers is limited in the provided search results, it is a common concern for small molecule inhibitors. To minimize potential degradation, it is best practice to prepare fresh dilutions of this compound in your assay buffer for each experiment. Avoid prolonged storage of diluted aqueous solutions. If long pre-incubation steps are necessary, consider performing a stability test by incubating this compound in the assay buffer for the intended duration and then testing its activity. The pH and composition of the buffer can influence the stability of small molecules.[3][4]

Data Presentation

Assay TypeTargetIC50 (nM)Reference
PAI-1 Inhibition AssayPAI-1295[1]
tPA Activity PreservationPAI-1 + tPA157[1]
uPA Activity PreservationPAI-1 + uPA87[1]
Fluorescence Quenching AssayFluorophore-tagged PAI-1140[1]

Experimental Protocols

Materials:

  • Human tissue-type plasminogen activator (tPA)

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.01% Tween-20)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in assay buffer from the DMSO stock solution. Include a vehicle control (assay buffer with the same final concentration of DMSO).

    • Add the serial dilutions of this compound or vehicle control to the respective wells.

  • Stage 2: tPA Addition and Plasmin Generation:

    • Add plasminogen to each well. The uninhibited tPA will convert plasminogen to plasmin.

    • Add the chromogenic plasmin substrate to each well.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

PAI_1_Signaling_Pathway cluster_plasminogen cluster_fibrin Plasminogen Plasminogen Plasmin Plasmin tPA_uPA tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades tPA_uPA->Plasmin activates Inactive_Complex Inactive PAI-1/PA Complex PAI_1 PAI-1 PAI_1->tPA_uPA inhibits This compound This compound This compound->PAI_1 inhibits Fibrin_Clot Fibrin Clot

Experimental_Workflow start Start prep_reagents Prepare Reagents: - PAI-1, tPA, Plasminogen, Substrate - this compound Serial Dilution start->prep_reagents add_pai1 Add PAI-1 to Microplate Wells prep_reagents->add_pai1 add_this compound Add this compound Dilutions & Vehicle Control add_pai1->add_this compound incubate1 Incubate (e.g., 15-30 min) add_this compound->incubate1 add_tpa Add tPA incubate1->add_tpa add_plasminogen Add Plasminogen add_tpa->add_plasminogen add_substrate Add Chromogenic Substrate add_plasminogen->add_substrate read_absorbance Read Absorbance at 405 nm (Kinetic Reading) add_substrate->read_absorbance analyze_data Analyze Data: - Calculate Reaction Rates - Plot Inhibition Curve - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

minimizing off-target effects of Diaplasinin in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diaplasinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to offer strategies for minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q3: What is the recommended starting concentration for this compound in cell culture?

Quantitative Data Summary

ParameterValueTarget/ConditionReference
IC50 295 nMPAI-1 Inhibition[1][2]
IC50 157 nMPreservation of tPA activity in the presence of PAI-1[1]
IC50 87 nMPreservation of uPA activity in the presence of PAI-1[1]
Apparent Kd 254 nMBinding to fluorophore-tagged PAI-1[1]

Troubleshooting Potential Off-Target Effects

If you suspect that this compound is causing off-target effects in your experiments, a systematic investigation is necessary. While specific off-targets for this compound have not been widely reported, several modern techniques can be employed to identify them in your cellular context.

Workflow for Investigating Off-Target Effects

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Experimental Protocols

Protocol 1: PAI-1 Activity Assay (General)

Materials:

  • 96-well microplate

  • Recombinant human tPA or uPA

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Plasminogen

  • This compound

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Plasmin Generation: Add plasminogen and the chromogenic plasmin substrate to each well.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

CETSA is a powerful method to identify direct protein targets of a small molecule in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding.

Materials:

  • Cultured cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples precisely (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against candidate off-target proteins (if known) or equipment for mass spectrometry-based proteomics.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Heating: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble proteins) and analyze the protein levels by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

CETSA Workflow Diagram

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Cell Harvest and Resuspension A->B C 3. Temperature Gradient Heating B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble/aggregated proteins) D->E F 6. Supernatant Collection (Soluble protein fraction) E->F G 7. Protein Analysis (Western Blot or Mass Spectrometry) F->G H 8. Data Analysis (Identify proteins with altered thermal stability) G->H

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway

PAI1_Pathway cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degradation Fibrin Fibrin (Clot) Fibrin->FDPs PAI1_active Active PAI-1 tPA_uPA tPA / uPA PAI1_active->tPA_uPA Inhibits PAI1_latent Latent PAI-1 (Inactive) PAI1_active->PAI1_latent Spontaneous Conversion This compound This compound This compound->PAI1_active Accelerates conversion to latent form

Caption: The fibrinolytic pathway and the mechanism of action of this compound.

References

Technical Support Center: Addressing Diaplasinin Resistance in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Diaplasinin resistance in their experimental models.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what is its primary mechanism of action?
FAQ 2: We are observing a diminished effect of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
FAQ 3: How can we experimentally confirm the development of resistance to this compound in our cell culture model?

Confirmation of resistance typically involves a combination of functional and molecular assays:

  • Determine the IC50 Value: Perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase (typically 3-fold or higher) in the IC50 value for the resistant line is a strong indicator of resistance.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of SERPINE1 to determine if resistance is associated with increased gene expression.

Troubleshooting Guides

Problem 1: Inconsistent results in our PAI-1 activity assay.
Potential Cause Troubleshooting Step
Sample Handling Issues Ensure consistent and appropriate sample collection and storage. For plasma samples, use platelet-poor plasma to avoid contamination from platelet-derived PAI-1. Double centrifugation is critical[7]. Freeze plasma immediately after collection[7]. Avoid repeated freeze-thaw cycles.
Reagent Instability PAI-1 is inherently unstable[8]. Prepare fresh reagents as recommended by the assay kit manufacturer. Ensure proper storage of all kit components.
Assay Interference Certain substances in the sample may interfere with the assay. For example, heparin can bind to tPA and increase its activity[9]. Consider potential interfering substances in your experimental setup and consult the assay kit's manual for a list of known interferents.
Diurnal Variation of PAI-1 PAI-1 levels can exhibit diurnal variation, with the highest levels typically in the morning[7]. For in vivo studies, try to collect samples at a consistent time of day.
Problem 2: Difficulty in generating a this compound-resistant cell line.
Potential Cause Troubleshooting Step
Inappropriate Starting Concentration Begin with a low concentration of this compound, typically around the IC10-IC20, to allow for gradual adaptation of the cells[10]. A high starting concentration may lead to excessive cell death.
Insufficient Duration of Exposure Developing stable drug resistance is a lengthy process that can take several months. Be patient and allow cells to recover and repopulate between incremental dose increases.
Cell Line Characteristics Some cell lines may be inherently less prone to developing resistance to a particular drug. If you are not observing any signs of resistance after an extended period, consider trying a different cell line.
Instability of the Resistant Phenotype To maintain the resistant phenotype, it is often necessary to continuously culture the cells in the presence of the drug. Periodically re-evaluate the IC50 to ensure the resistance is stable.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture flasks, plates, and other standard cell culture equipment

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the Initial IC50:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.

  • Initial Drug Exposure:

    • Seed the parental cells at a low density in a T25 flask.

    • Once the cells have attached, replace the medium with fresh medium containing this compound at a concentration equal to the IC10 or IC20 of the parental cells[10].

    • Culture the cells until they reach 70-80% confluency. This may take longer than usual due to the drug's effect.

  • Dose Escalation:

    • Once the cells are growing steadily at the initial concentration, passage them and increase the this compound concentration by 1.5- to 2-fold[10].

    • Continue this process of gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.

  • Maintenance of Resistant Line:

    • Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.

    • Continuously culture the resistant cells in a medium containing this maintenance concentration of this compound to preserve the resistant phenotype.

  • Characterization of Resistance:

    • Periodically determine the IC50 of the resistant cell line to monitor the level of resistance.

    • Cryopreserve vials of the resistant cells at different passage numbers.

Protocol 2: PAI-1 Chromogenic Activity Assay

Principle: This assay is an indirect measure of active PAI-1. A known excess of tPA is added to the sample. The active PAI-1 in the sample will form an inactive complex with tPA. The remaining active tPA then converts plasminogen to plasmin. Plasmin cleaves a chromogenic substrate, and the resulting color change is measured. The absorbance is inversely proportional to the PAI-1 activity in the sample[11].

Materials:

  • Cell culture supernatant or cell lysate samples

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Sample and Standard Preparation:

    • Collect cell culture supernatants and centrifuge to remove any cellular debris.

    • If using cell lysates, prepare them according to a standard protocol and determine the total protein concentration.

  • Assay Reaction:

    • Add the assay buffer to the wells of the microplate.

    • Add the standards and samples to their respective wells.

    • Add plasminogen to all wells.

    • Add the chromogenic plasmin substrate to initiate the color development reaction.

  • Measurement:

    • Incubate the plate at 37°C.

    • Read the absorbance at 405 nm at several time points or as a single endpoint reading, according to the kit's instructions.

  • Data Analysis:

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Resistance Fold-Change
Parental (Sensitive)1501
This compound-Resistant180012
Cell LineTreatmentPAI-1 Activity (U/mL)
Parental (Sensitive)Vehicle15
Parental (Sensitive)This compound (150 nM)2
This compound-ResistantVehicle25
This compound-ResistantThis compound (150 nM)18

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling uPA uPA Plasmin Plasmin uPA->Plasmin activates uPAR uPAR uPA->uPAR binds tPA tPA tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin FDPs Fibrin Degradation Products Plasmin->FDPs degrades Fibrin Fibrin Fibrin->FDPs This compound This compound PAI1_active Active PAI-1 This compound->PAI1_active inhibits PAI1_active->uPA inhibits PAI1_active->tPA inhibits PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent spontaneous conversion LRP1 LRP1 PAI1_active->LRP1 binds PAI1_active->uPAR Vitronectin Vitronectin Vitronectin->PAI1_active stabilizes JAK_STAT JAK/STAT Pathway LRP1->JAK_STAT activates AKT_ERK AKT/ERK Pathway uPAR->AKT_ERK activates Cell_Survival Cell Survival & Proliferation JAK_STAT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis JAK_STAT->Apoptosis_Inhibition AKT_ERK->Cell_Survival AKT_ERK->Apoptosis_Inhibition

Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits Cell_Death Cell Death PAI1->Cell_Death promotes survival Upregulation Upregulation of SERPINE1 gene Upregulation->PAI1 increases Mutation Mutation in SERPINE1 gene Mutation->PAI1 alters binding site Bypass Activation of Bypass Pathways (e.g., MET, MEK) Bypass->Cell_Death promotes survival independently Microenvironment Tumor Microenvironment (e.g., increased Vitronectin) Microenvironment->PAI1 stabilizes active form

Caption: Potential Mechanisms of Acquired Resistance to this compound.

Experimental_Workflow cluster_characterization Characterization of Resistance start Start with Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Culture with increasing [this compound] ic50_initial->culture resistant_line Establish Resistant Cell Line culture->resistant_line ic50_final Confirm Increased IC50 resistant_line->ic50_final activity_assay PAI-1 Activity Assay resistant_line->activity_assay western_blot Western Blot (PAI-1, p-AKT, p-ERK) resistant_line->western_blot qpcr qPCR (SERPINE1) resistant_line->qpcr

Caption: Workflow for Generating and Characterizing this compound Resistance.

References

Technical Support Center: Enhancing the Bioavailability of Diaplasinin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating Diaplasinin for oral administration?

A1: The primary challenge in formulating this compound is its likely poor aqueous solubility. With a high calculated logP, this compound is expected to be a lipophilic compound, which often translates to low solubility in aqueous environments like the gastrointestinal tract.[4] This poor solubility can lead to a low dissolution rate, thereby limiting its oral bioavailability. Based on these characteristics, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound (high permeability, low solubility or low permeability, low solubility).[5]

Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the solubility challenges of this compound. The most promising approaches include:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[6][7]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution rate.[8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in a lipid-based system can improve its absorption by utilizing the body's natural lipid absorption pathways.[10][11][12][13]

Q3: How do I select the most appropriate formulation strategy for my study?

A3: The choice of formulation depends on several factors, including the specific goals of your study, available equipment, and the desired dosage form.

  • For early-stage in vitro and in vivo screening, nanosuspensions can be a rapid and effective method to improve exposure.

  • For later-stage development and solid dosage forms (e.g., tablets), amorphous solid dispersions prepared by techniques like spray drying or hot-melt extrusion are often preferred for their stability and manufacturability.

  • If very high drug loading is required or if there are concerns about food effects, lipid-based formulations can be a suitable option.

Troubleshooting Guides

Nanosuspension Formulation by Wet Milling
Problem Potential Cause(s) Suggested Solution(s)
Inability to achieve desired particle size (e.g., >500 nm) 1. Insufficient milling time or energy.2. Inappropriate stabilizer or stabilizer concentration.3. High drug concentration.4. Incorrect milling media size or material.1. Increase milling time or speed.[14][15]2. Screen different stabilizers (e.g., poloxamers, HPMC) and optimize their concentration. A combination of stabilizers can be more effective.[15]3. Reduce the initial drug concentration in the suspension.4. Use smaller milling beads to increase the number of contact points and energy transfer.
Particle aggregation or crystal growth during storage 1. Inadequate stabilization of the nanoparticle surface.2. Ostwald ripening (growth of larger particles at the expense of smaller ones).3. Temperature fluctuations.1. Ensure sufficient stabilizer concentration to provide complete surface coverage.2. Use a combination of steric and electrostatic stabilizers.3. Store the nanosuspension at a controlled, cool temperature (e.g., 4°C).[15]
Contamination from milling media 1. Abrasion of milling beads or the milling chamber.1. Use high-quality, erosion-resistant milling media (e.g., yttria-stabilized zirconia).2. Optimize milling parameters to reduce mechanical stress.
Amorphous Solid Dispersion (ASD) by Spray Drying
Problem Potential Cause(s) Suggested Solution(s)
Low product yield 1. Adhesion of the product to the walls of the spray dryer.2. Use of a small-scale spray dryer with inherent yield limitations.[16]1. Optimize process parameters (e.g., inlet temperature, spray rate) to ensure efficient drying.2. Use a cyclone with higher separation efficiency.3. For very small-scale work, accept that yields may be low and plan accordingly.
Presence of residual solvent 1. Inefficient drying due to low inlet temperature or high feed rate.[17]1. Increase the inlet temperature (while ensuring it is below the degradation temperature of this compound and the polymer).2. Decrease the feed solution flow rate.3. Perform secondary drying of the collected powder.
Drug crystallization during storage or dissolution 1. The amorphous form is thermodynamically unstable.2. Sub-optimal polymer selection or drug-to-polymer ratio.3. High humidity during storage.[18]1. Screen for polymers that have good miscibility with this compound.2. Increase the polymer concentration to better stabilize the amorphous drug.3. Store the ASD in a tightly sealed container with a desiccant.
Phase separation of drug and polymer 1. Poor miscibility between this compound and the selected polymer.2. Use of a solvent system in which the drug and polymer have very different solubilities.[19]1. Select a polymer with a chemical structure that is more compatible with this compound.2. Use a common solvent system that effectively dissolves both the drug and the polymer.
Lipid-Based Drug Delivery Systems (LBDDS)
Problem Potential Cause(s) Suggested Solution(s)
Drug precipitation upon dispersion in aqueous media 1. The formulation cannot maintain the drug in a solubilized state upon dilution in the gastrointestinal tract.1. Increase the concentration of surfactants and co-solvents in the formulation.2. Select lipids and surfactants that form stable micelles or emulsions upon dispersion.
Chemical instability (e.g., oxidation) of the formulation 1. Use of unsaturated lipids that are prone to peroxidation.[20]1. Use saturated medium-chain or long-chain triglycerides.2. Incorporate antioxidants such as vitamin E (α-tocopherol), BHT, or BHA into the formulation.[10]
Variability in bioavailability (food effect) 1. The absorption of the lipid formulation is dependent on the presence of bile salts and dietary lipids.1. Formulate a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS) that can form fine dispersions with or without food.
Interaction with capsule shells 1. Migration of components between the lipid fill and the gelatin or HPMC capsule shell, leading to shell softening or embrittlement.1. Ensure the hydrophilicity/lipophilicity of the formulation is compatible with the capsule material.2. Use sealed capsules (e.g., liquid-filled hard capsules with banding) to prevent leakage and interaction with the environment.

Data Presentation: Comparative Bioavailability Enhancement

The following tables summarize representative data from studies on poorly soluble drugs, illustrating the potential improvements in bioavailability that can be achieved with different formulation strategies. While this data is not for this compound specifically, it provides a quantitative expectation for the level of enhancement possible.

Table 1: Comparison of Amorphous Solid Dispersion vs. Nanosuspension [6][7][8][9][21]

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Drug A (Crystalline) 250 ± 504.01500 ± 300100
Drug A (Nanosuspension) 750 ± 1502.04500 ± 900300
Drug A (Amorphous Solid Dispersion) 1200 ± 2501.56000 ± 1200400
Drug B (Crystalline) 180 ± 403.51200 ± 250100
Drug B (Nanosuspension) 600 ± 1201.53600 ± 700300
Drug B (Amorphous Solid Dispersion) 850 ± 1701.04800 ± 950400

Note: Data are hypothetical and illustrative of typical enhancements seen for BCS Class II compounds.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of the Dispersion Medium: Prepare an aqueous solution containing a stabilizer. A common starting point is 1% (w/v) poloxamer 407 or a combination of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (w/v) sodium dodecyl sulfate (SDS).

  • Pre-suspension: Disperse the this compound powder in the dispersion medium at a concentration of 5-10% (w/v) using a high-shear mixer for 15-30 minutes to form a pre-suspension.

  • Wet Milling:

    • Add the pre-suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm in diameter). The bead volume should be approximately 50-70% of the chamber volume.

    • Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 1-4 hours.

    • Monitor the temperature of the milling chamber and use a cooling jacket to maintain the temperature below 25°C to prevent drug degradation.

  • Particle Size Analysis: At regular intervals (e.g., every 30 minutes), withdraw a small sample of the suspension, dilute it appropriately with filtered water, and measure the particle size distribution using dynamic light scattering (DLS).

  • Separation and Collection: Once the desired particle size is achieved (typically < 200 nm), separate the nanosuspension from the milling beads by filtration or centrifugation at a low speed.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content (using a validated analytical method like HPLC).

Protocol 2: Preparation of a this compound Amorphous Solid Dispersion by Spray Drying
  • Solvent Selection: Identify a common solvent or a solvent mixture that can dissolve both this compound and the selected polymer (e.g., PVP-VA, HPMCAS) at the desired concentrations. Common solvents include methanol, acetone, or a mixture of dichloromethane and ethanol.

  • Solution Preparation:

    • Dissolve the polymer in the selected solvent system with stirring.

    • Once the polymer is fully dissolved, add the this compound powder and continue stirring until a clear solution is obtained. A typical drug-to-polymer ratio to start with is 1:3 (w/w). The total solid content in the solution is typically between 2-10% (w/v).

  • Spray Drying:

    • Set the spray dryer parameters. Typical starting parameters for a lab-scale spray dryer are:

      • Inlet temperature: 80-120°C (should be at least 20°C above the boiling point of the solvent but well below the degradation temperature of this compound).

      • Atomization gas flow rate: 400-600 L/h.

      • Feed solution flow rate: 2-5 mL/min.

    • Pump the feed solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

  • Product Collection: Collect the dried powder from the cyclone and the collection vessel.

  • Secondary Drying: To remove any residual solvent, dry the collected powder in a vacuum oven at 40°C for 24-48 hours.

  • Characterization:

    • Confirm the amorphous nature of the this compound in the solid dispersion using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

    • Determine the drug content and uniformity using a validated analytical method.

    • Assess the dissolution performance of the ASD compared to the crystalline drug in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Visualizations

Experimental Workflow for Formulation Development

G cluster_start Initial Characterization cluster_formulation Formulation Strategy cluster_eval Evaluation start This compound API physchem Physicochemical Characterization (Solubility, Permeability, LogP) start->physchem form_select Select Formulation Approach physchem->form_select nano Nanosuspension form_select->nano Particle Size Reduction asd Amorphous Solid Dispersion form_select->asd Amorphization lbdds Lipid-Based System form_select->lbdds Solubilization eval In Vitro Characterization (Dissolution, Stability) nano->eval asd->eval lbdds->eval invivo In Vivo Pharmacokinetic Study eval->invivo lead Lead Formulation Selection invivo->lead

Caption: Workflow for this compound formulation development.

PAI-1 Signaling Pathway and Inhibition by this compound

PAI1_Pathway cluster_outcomes Pathological Outcomes tPA tPA Plasmin Plasmin tPA->Plasmin activates uPA uPA uPA->Plasmin activates Plasminogen Plasminogen Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation catalyzes Fibrin Fibrin Fibrin->Fibrin_Degradation Thrombosis Thrombosis Fibrin_Degradation->Thrombosis prevents PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits PAI1->Thrombosis promotes Fibrosis Fibrosis PAI1->Fibrosis promotes This compound This compound This compound->PAI1 inhibits TGFb TGF-β Smad Smad2/3 TGFb->Smad activates PAI1_Gene PAI-1 Gene Transcription Smad->PAI1_Gene promotes PAI1_Gene->PAI1 expresses

References

dealing with Diaplasinin precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diaplasinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What is the solubility of this compound?

This compound is sparingly soluble in aqueous buffers but exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).

Q3: How should I store this compound?

This compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions of this compound in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

Issue: My this compound is precipitating when I add it to my aqueous buffer (e.g., PBS, Tris).

This is a common issue due to the low aqueous solubility of this compound. The following troubleshooting steps can help you resolve this problem.

Root Cause Analysis and Solutions:

  • High Final Concentration of this compound: The most common reason for precipitation is exceeding the solubility limit of this compound in the aqueous buffer.

    • Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiment, use a small volume of this stock solution to achieve the desired final concentration in your aqueous buffer. The final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 1%, to minimize solvent effects on the biological system.

  • Improper Dissolution of Stock Solution: this compound may not be fully dissolved in the DMSO stock, leading to precipitation upon dilution in an aqueous buffer.

    • Solution: Ensure that this compound is completely dissolved in DMSO. Gentle warming and vortexing or sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particles before adding it to your aqueous buffer.

  • Quality of DMSO: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds.

    • Solution: Use anhydrous, high-purity DMSO to prepare your stock solution. It is recommended to use a fresh, unopened bottle of DMSO or to properly store your DMSO to prevent water absorption.

  • Buffer Composition and pH: The pH and composition of your aqueous buffer can influence the solubility of this compound.

    • Solution: While specific data on the effect of pH on this compound solubility is limited, you can empirically test a small range of pH values for your buffer to see if it improves solubility. Additionally, ensure that your buffer components are not interacting with this compound to cause precipitation.

Summary of Key Recommendations:

ParameterRecommendationRationale
Solvent for Stock Solution 100% Anhydrous DMSOMaximizes initial solubility of this compound.
Stock Solution Concentration High (e.g., 10-50 mM)Allows for small transfer volumes into aqueous buffers.
Final DMSO Concentration Keep below 1% (ideally ≤0.1%)Minimizes solvent-induced artifacts in biological assays.
Preparation of Working Solution Add DMSO stock to aqueous bufferEnsures rapid dispersion and minimizes localized high concentrations.
Dissolution Technique Vortexing, sonication, gentle warmingEnsures complete dissolution of this compound in the stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex or sonicate the solution until the this compound is completely dissolved. Visually confirm the absence of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

  • Prepare the Working Solution:

    • Determine the final concentration of this compound required for your experiment.

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in 100% DMSO if necessary to achieve an intermediate concentration that can be easily added to your aqueous buffer.

    • Calculate the volume of the this compound stock (or intermediate dilution) needed to achieve the desired final concentration in your total assay volume. Ensure the final DMSO concentration remains below 1%.

    • Add the calculated volume of the this compound solution to your aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Mix immediately by gentle vortexing or inversion.

Example Calculation:

  • Desired Final this compound Concentration: 10 µM

  • Total Assay Volume: 100 µL

  • Stock this compound Concentration: 10 mM

  • Final DMSO Concentration Target: ≤ 0.1%

  • Calculate the volume of stock solution needed:

    • V1 = (C2 * V2) / C1 = (10 µM * 100 µL) / 10,000 µM = 0.1 µL

  • Since pipetting 0.1 µL accurately is difficult, prepare an intermediate dilution. For example, a 1:10 dilution of the 10 mM stock in DMSO to get a 1 mM intermediate stock.

  • Calculate the volume of the 1 mM intermediate stock needed:

    • V1 = (10 µM * 100 µL) / 1000 µM = 1 µL

  • Add 1 µL of the 1 mM this compound solution to 99 µL of your aqueous buffer.

  • The final DMSO concentration will be 1%. To achieve a lower final DMSO concentration, a higher initial stock concentration or a larger final volume would be necessary. For a 0.1% final DMSO concentration, you would need to add 0.1 µL of the 10 mM stock to 99.9 µL of buffer. In such cases, preparing a larger volume of the working solution is recommended for accuracy.

Visualizations

Diaplasinin_MoA cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition Inhibition cluster_Diaplasinin_Action This compound Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA / u-PA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 Inactive_Complex Inactive PAI-1/t-PA/u-PA Complex PAI1->Inactive_Complex tPA_uPA t-PA / u-PA tPA_uPA->Inactive_Complex This compound This compound This compound->PAI1 Inhibits

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

Troubleshooting_Workflow Start Start: this compound Precipitation in Aqueous Buffer Check_Stock Is the this compound stock a clear solution in 100% anhydrous DMSO? Start->Check_Stock Prepare_Stock Prepare fresh stock in anhydrous DMSO. Ensure complete dissolution. Check_Stock->Prepare_Stock No Check_Final_Conc Is the final DMSO concentration ≤ 1%? Check_Stock->Check_Final_Conc Yes Prepare_Stock->Check_Stock Adjust_Dilution Adjust dilution scheme to lower the volume of DMSO stock added. Check_Final_Conc->Adjust_Dilution No Check_Addition Are you adding the DMSO stock to the aqueous buffer? Check_Final_Conc->Check_Addition Yes Adjust_Dilution->Check_Final_Conc Correct_Addition Always add DMSO stock to the buffer while mixing. Check_Addition->Correct_Addition No Success Precipitation Resolved Check_Addition->Success Yes Correct_Addition->Check_Addition Consider_Buffer Consider buffer pH and composition. Success->Consider_Buffer If issue persists

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Method Refinement for Consistent Diaplasinin Results

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Diaplasinin?

Q2: What are the key signaling pathways affected by this compound treatment?

Q3: How does this compound induce apoptosis?

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Repeated freeze-thaw cycles should be avoided to maintain the compound's integrity.

Quantitative Data Summary

Assay TypeTargetIC50 (nM)Reference
Biochemical AssayPAI-1295[1]
tPA activity in the presence of PAI-1PAI-1157[1]
uPA activity in the presence of PAI-1PAI-187[1]
Fluorescence quenching of PAI-NBD119PAI-1140[1]
CompoundCancer Cell Line(s)IC50 (µM)Reference
Compound 30aMDA-MB-231, MCF-7, T-47D (Breast)12.12, 9.59, 10.10[11]
Compound 11T47D, MCF-7, MDA-MB-231 (Breast)2.20, 3.03, 11.90[11]
Compound 1 & 2HTB-26 (Breast), PC-3 (Pancreatic), HepG2 (Hepatocellular)10 - 50[12]
Compound 97 & 98MCF-7 (Breast)0.77, 0.1[11]
Compound 99MDA-MB-231 (Breast)6.49[11]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound for Downstream Analysis

This protocol provides a general workflow for treating adherent or suspension cells with this compound for subsequent analysis of signaling pathways or apoptosis.

Materials:

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell line of interest

  • Sterile microcentrifuge tubes and tissue culture plates

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.

  • Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a centrifuge tube.

    • Adherent cells: Wash cells with PBS, then detach using a suitable method (e.g., trypsinization). Neutralize the trypsin with complete medium and collect the cells by centrifugation.

  • Downstream Analysis: The harvested cells are now ready for downstream applications such as Western blotting for signaling pathway analysis, or apoptosis assays.

Protocol 2: Apoptosis Assessment using Annexin V Staining

This protocol describes how to assess apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13][14]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Caspase-3 Activity Assay

This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis, in this compound-treated cells using a colorimetric or fluorometric assay.[15][16][17]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader

Procedure:

  • Cell Lysis: Resuspend cell pellets in chilled cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Assay Preparation: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of each lysate.

  • Reaction Setup: In a 96-well plate, add an equal amount of protein from each lysate. Add reaction buffer (containing DTT) to each well.

  • Substrate Addition: Add the caspase-3 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

  • Possible Cause: Inconsistent cell seeding density, variations in this compound concentration, or differences in incubation times.[18][19][20][21]

    • Solution: Ensure precise and consistent cell counting and seeding for all experiments. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Standardize all incubation times.

  • Possible Cause: Cell line instability or high passage number leading to phenotypic drift.[18]

    • Solution: Use cells with a low passage number and regularly authenticate your cell lines.

  • Possible Cause: Pipetting errors, especially with small volumes.

    • Solution: Calibrate pipettes regularly. For small volumes, consider preparing a larger master mix of the treatment solution to minimize variability between wells.

Issue 2: No or Weak Apoptotic Response to this compound

  • Possible Cause: The concentration of this compound may be too low or the incubation time too short for the specific cell line.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your cell line.

  • Possible Cause: In Annexin V assays, apoptotic cells in the supernatant may have been discarded.[22]

    • Solution: For adherent cells, always collect the supernatant containing floating apoptotic cells and combine it with the trypsinized adherent cells before staining.

Issue 3: High Background in Apoptosis Assays

  • Possible Cause: In Annexin V assays, harsh cell handling (e.g., excessive trypsinization, vigorous vortexing) can cause membrane damage, leading to false-positive results.[13][23]

    • Solution: Handle cells gently. Use a non-enzymatic cell dissociation method if possible. Avoid over-trypsinization.

  • Possible Cause: Spontaneous apoptosis in control groups due to overgrown or unhealthy cells.[24]

    • Solution: Ensure cells are in a healthy, logarithmic growth phase before starting the experiment. Do not let cells become over-confluent.

  • Possible Cause: In caspase assays, non-specific substrate cleavage.

    • Solution: Include a control with a caspase inhibitor to measure and subtract the background signal.

    • Solution: Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cell line.

  • Possible Cause: Degradation of this compound.

    • Solution: Ensure proper storage of the this compound stock solution and use freshly prepared dilutions.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment and Analysis cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions seed_cells Seed Cells in Culture Plates treat_cells Treat Cells and Incubate seed_cells->treat_cells prep_dilutions->treat_cells harvest_suspension Collect Suspension Cells treat_cells->harvest_suspension harvest_adherent Detach and Collect Adherent Cells treat_cells->harvest_adherent apoptosis_assay Apoptosis Assay (Annexin V / Caspase-3) harvest_suspension->apoptosis_assay signaling_analysis Signaling Pathway Analysis (Western Blot) harvest_suspension->signaling_analysis harvest_adherent->apoptosis_assay harvest_adherent->signaling_analysis

Caption: A general experimental workflow for studying the effects of this compound.

signaling_pathway Simplified PAI-1 Signaling Cascade and Point of this compound Inhibition This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits CellSignaling Cell Signaling (e.g., JAK/STAT, ERK) PAI1->CellSignaling Modulates Apoptosis Apoptosis (Caspase-3 Inhibition) PAI1->Apoptosis Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis troubleshooting_logic Troubleshooting Logic for Inconsistent this compound Results start Inconsistent Results? check_reproducibility High Replicate Variability? start->check_reproducibility check_efficacy Weak or No Effect? start->check_efficacy check_controls High Background in Controls? start->check_controls sol_reproducibility Standardize Cell Seeding, Reagent Prep, & Incubation check_reproducibility->sol_reproducibility Yes sol_efficacy Optimize Dose & Time; Confirm PAI-1 Expression check_efficacy->sol_efficacy Yes sol_controls Handle Cells Gently; Use Healthy, Log-Phase Cells check_controls->sol_controls Yes

References

Technical Support Center: Diaplasinin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Diaplasinin-induced cytotoxicity in their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Higher-than-expected cytotoxicity observed at tested concentrations.

  • Question: My cell viability has decreased significantly more than anticipated after treatment with this compound. What could be the cause, and how can I mitigate this?

  • Answer: Unexpectedly high cytotoxicity can stem from several factors. Here is a step-by-step troubleshooting guide:

    • Verify Experimental Parameters:

      • This compound Concentration and Purity: Confirm the final concentration of this compound in your culture. Ensure the compound's purity and proper storage, as degradation can sometimes lead to more toxic byproducts. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]

      • Cell Health and Density: Ensure your cells were healthy and at an optimal density before treatment. Over-confluent or unhealthy cultures can be more susceptible to stress.[2]

      • Incubation Time: Verify that the treatment duration is appropriate for your cell line and experimental goals. Consider a time-course experiment to determine the optimal incubation period.

    • Investigate Potential Mechanisms of Cytotoxicity:

      • Autophagy: The inhibition of mTOR by some compounds can induce autophagy, which can be either cytoprotective or cytotoxic.[7] You can assess autophagy markers like LC3-II conversion. If autophagy is induced and appears to be cytotoxic, you could try co-treatment with autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine (CQ).[8]

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Question: I am observing significant variability in this compound's cytotoxic effects across different experimental replicates. How can I improve the reproducibility of my results?

  • Answer: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:

    • Standardize Cell Culture Conditions:

      • Maintain a consistent cell passage number.

      • Ensure uniform cell seeding density.

      • Use the same batch of media, serum, and supplements for all related experiments.

    • Control for Environmental Factors:

      • Protect media and cells from fluorescent light, which can generate cytotoxic free radicals.[2]

      • Ensure stable temperature and CO2 levels in your incubator.

    • Automate Liquid Handling: If possible, use automated liquid handling for dispensing cells and reagents to minimize pipetting errors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

Q2: How can I determine if apoptosis is the primary mode of cell death induced by this compound in my cell line?

A2: You can perform several assays to detect apoptosis:

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and -7.

  • Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q3: Can oxidative stress contribute to this compound's cytotoxicity?

Q4: Is it possible that this compound induces cytotoxic autophagy?

A4: While not directly reported for this compound, some compounds can induce a form of programmed cell death known as cytotoxic autophagy.[9] This can be investigated by monitoring the formation of autophagosomes and the processing of autophagy-related proteins like LC3. If you suspect cytotoxic autophagy, you can try to rescue the cells by co-treating with autophagy inhibitors.[9]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound-induced cytotoxicity in different cell lines, as might be determined in a typical dose-response experiment. Note: This data is representative and not from a specific publication on this compound.

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HUVECMTT4815.2
A549CellTiter-Glo7225.8
MCF-7Resazurin4832.5

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using a Resazurin-based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Measurement: Read the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Activation: Add the caspase-3/7 reagent to each well and incubate at room temperature for the recommended time to allow for cell lysis and substrate cleavage.

  • Measurement: Measure the resulting luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the caspase activity to the number of viable cells or total protein concentration and compare the activity in treated versus untreated cells.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., Resazurin) incubate->add_reagent measure Measure Signal (Fluorescence/Absorbance) add_reagent->measure calculate_viability Calculate % Viability measure->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for cytotoxicity assessment of this compound.

signaling_pathways Hypothesized Role of this compound in Cytotoxicity cluster_drug Drug Action cluster_pathways Cellular Pathways cluster_outcome Outcome This compound This compound pai1 PAI-1 This compound->pai1 inhibits apoptosis Apoptosis pai1->apoptosis modulates oxidative_stress Oxidative Stress pai1->oxidative_stress modulates autophagy Autophagy pai1->autophagy modulates cytotoxicity Cytotoxicity apoptosis->cytotoxicity oxidative_stress->cytotoxicity autophagy->cytotoxicity

Caption: Potential mechanisms of this compound-induced cytotoxicity.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed verify_params Verify Experimental Parameters (Concentration, Cell Health, Time) start->verify_params params_ok Parameters OK? verify_params->params_ok correct_params Correct Parameters and Repeat params_ok->correct_params No investigate_mech Investigate Mechanism params_ok->investigate_mech Yes apoptosis Test for Apoptosis investigate_mech->apoptosis ros Measure Oxidative Stress investigate_mech->ros autophagy Assess Autophagy investigate_mech->autophagy mitigate Mitigate with Inhibitors/ Antioxidants apoptosis->mitigate ros->mitigate autophagy->mitigate

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

Validation & Comparative

A Comparative Guide to Diaplasinin and Other PAI-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Comparison of PAI-1 Inhibitors

InhibitorSynonym(s)IC50 ValueAssay TypeReference(s)
Diaplasinin PAI-749295 nMNot Specified[1][2]
157 nM (tPA)Enzymatic[1]
87 nM (uPA)Enzymatic[1]
TM5275 6.95 µMNot Specified[3][4][5][6][7]
TM5441 13.9 - 51.1 µMCell-based (various cancer cell lines)[8][9][10]
9.7 - 60.3 µMNot Specified[11]
Tiplaxtinin PAI-0392.7 µMNot Specified[12][13][14][15]
AZ3976 26 µMEnzymatic Chromogenic Assay[16][17][18]
16 µMPlasma Clot Lysis Assay[16][17]

Key Experimental Methodologies

PAI-1 Activity Chromogenic Assay

Protocol Outline:

  • Substrate Addition: Add the chromogenic plasminogen substrate to each well.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

Plasma Clot Lysis Assay

Protocol Outline:

  • Sample Preparation: Prepare citrated plasma from whole blood.

  • Reagent Preparation: Prepare solutions of a plasminogen activator (e.g., tPA), thrombin, calcium chloride, and the test inhibitor at various concentrations.

  • Clot Formation: In a microplate, mix plasma with the test inhibitor, followed by the addition of the plasminogen activator. Initiate clot formation by adding thrombin and calcium chloride.

  • Lysis Monitoring: Monitor the clot lysis by measuring the change in optical density over time at a specific wavelength (e.g., 405 nm). The decrease in optical density corresponds to the dissolution of the fibrin clot.

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway cluster_Fibrinolysis Fibrinolysis Regulation cluster_Cellular_Effects Cellular Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Clot Fibrin->FDPs Cleavage by Plasmin tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen uPAR uPAR uPA->uPAR Binds PAI1 PAI-1 PAI1->tPA PAI1->uPA PAI1->uPAR Complex Formation with uPA LRP1 LRP1 PAI1->LRP1 Internalization Vitronectin Vitronectin PAI1->Vitronectin Binds & Stabilizes ECM_Remodeling ECM Remodeling PAI1->ECM_Remodeling Inhibits Degradation Inhibitors PAI-1 Inhibitors (e.g., this compound) Inhibitors->PAI1 Integrins Integrins uPAR->Integrins Interacts CellMigration Cell Migration & Invasion LRP1->CellMigration Vitronectin->Integrins Binds Integrins->CellMigration

PAI1_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow for PAI-1 Inhibitor Screening start Start: Compound Library primary_screen Primary Screening: High-Throughput Chromogenic Assay start->primary_screen hit_identification Hit Identification: Potent Inhibitors (Low IC50) primary_screen->hit_identification secondary_assay Secondary Assay: Plasma Clot Lysis Assay hit_identification->secondary_assay Confirmed Hits lead_selection Lead Compound Selection: Efficacious in Physiological Context secondary_assay->lead_selection in_vivo_testing In Vivo Models: (e.g., Thrombosis Models) lead_selection->in_vivo_testing Promising Leads end Candidate for Further Development in_vivo_testing->end

References

Unveiling the Anti-Cancer Potential of Diaplasinin: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comparative Cytotoxicity of PAI-1 Inhibition

Cell LineCancer TypeIllustrative IC50 (µM) of PAI-1 Inhibitor
T24Bladder Cancer43.7 ± 6.3
UM-UC-14Bladder Cancer52.8 ± 1.6
HeLaCervical Cancer29.9 ± 3.1
UROtsaNormal Urothelial70.3 ± 0.1

Experimental Protocols

To facilitate further research and validation of Diaplasinin's activity, this guide provides detailed protocols for key in vitro assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Visualizing the Experimental Process and Mechanism of Action

To further clarify the experimental workflow and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in plates cell_culture->seeding treatment Treat with this compound seeding->treatment mtt MTT Assay treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis cell_cycle PI Staining treatment->cell_cycle viability Cell Viability (IC50) mtt->viability apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis PAI1_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis This compound->Apoptosis uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits CyclinD_CDK46 Cyclin D / CDK4/6 PAI1->CyclinD_CDK46 Promotes Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PAI1->Anti_Apoptotic Promotes Plasmin Plasmin uPA_tPA->Plasmin Activates G1_S_Progression G1/S Progression CyclinD_CDK46->G1_S_Progression Anti_Apoptotic->Apoptosis Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Caspases Caspase Activation Pro_Apoptotic->Caspases Caspases->Apoptosis

References

Diaplasinin: An Independent Preclinical Data Verification and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Comparative Preclinical Data

The following tables summarize the available quantitative data for Diaplasinin and Tiplaxtinin. A notable gap exists in the publicly available preclinical data for this compound, particularly concerning in vivo efficacy, pharmacokinetics, and safety pharmacology.

CompoundTargetIC50 (nM)Assay TypeSource
This compound (PAI-749)Human PAI-1295Biochemical Assay[1]
Tiplaxtinin (PAI-039)Human PAI-1Not explicitly stated in the provided search resultsBiochemical Assay

Table 2: Preclinical Antithrombotic Efficacy (Rat FeCl3-Induced Carotid Artery Thrombosis Model)

CompoundRoute of AdministrationDose (mg/kg)Effect on Time to OcclusionThrombus Weight ReductionSource
This compound (PAI-749)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Tiplaxtinin (PAI-039)Oral0.3Increased (20% prevention of occlusion)Not Reported[3]
Oral1.0Increased (68% prevention of occlusion)Not Reported[3]
Oral3.0Increased (60% prevention of occlusion)Not Reported[3]
Oral3, 10, 30Not ReportedSignificant reduction in venous model[3]

Table 3: Preclinical Pharmacokinetics

CompoundSpeciesRouteKey ParametersSource
This compound (PAI-749)Data Not AvailableData Not AvailableData Not Available
Tiplaxtinin (PAI-039)Rat, DogIV, OralGood oral bioavailability and metabolic stability reported.

Table 4: Preclinical Safety - Bleeding Risk

CompoundSpeciesAssayObservationsSource
This compound (PAI-749)Data Not AvailableData Not AvailableData Not Available
Tiplaxtinin (PAI-039)RatBleeding Time, Prothrombin TimeNo effect on bleeding time or prothrombin time at therapeutic doses (10, 30, 100 mg/kg).[3]
--Clinical development reportedly hindered by bleeding risk at higher, unspecified doses.

Signaling Pathway and Experimental Workflow Visualizations

PAI1_Inhibition_Pathway cluster_Fibrinolysis Fibrinolytic Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin (Clot) Fibrin->FDPs PAI1 PAI-1 Inactive_Complex Inactive Complex PAI1->Inactive_Complex tPA_uPA tPA / uPA tPA_uPA->Inactive_Complex This compound This compound / Tiplaxtinin This compound->PAI1 Inhibits

Experimental Workflow: FeCl3-Induced Arterial Thrombosis Model

The ferric chloride (FeCl3)-induced thrombosis model is a widely used method to evaluate the efficacy of antithrombotic agents in vivo.

FeCl3_Thrombosis_Workflow cluster_procedure Experimental Procedure Animal_Prep 1. Anesthetize Rat & Expose Carotid Artery Drug_Admin 2. Administer Test Compound (e.g., this compound, Tiplaxtinin) or Vehicle Animal_Prep->Drug_Admin Injury 3. Apply FeCl3-soaked Filter Paper to Artery Drug_Admin->Injury Monitoring 4. Monitor Blood Flow (Doppler Probe) Injury->Monitoring Endpoint 5. Measure Time to Occlusion & Thrombus Weight Monitoring->Endpoint

Caption: FeCl3-Induced Thrombosis Model Workflow.

Detailed Experimental Protocols

1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats

This protocol is adapted from methodologies described in preclinical studies of antithrombotic agents.[4][5][6]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right common carotid artery is surgically exposed and isolated from the surrounding tissue.

  • Drug Administration: The test compound (e.g., this compound or Tiplaxtinin) or vehicle is administered at predetermined doses and time points prior to injury. For oral administration, this is typically 60-90 minutes before FeCl3 application.

  • Thrombosis Induction: A filter paper saturated with a 35-50% FeCl3 solution is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes) to induce endothelial injury and subsequent thrombus formation.[4][5][6]

  • Monitoring and Endpoint: A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow. The primary endpoint is the time to complete occlusion of the artery. After the observation period, the thrombosed arterial segment can be excised and the thrombus weight determined.

  • Procedure:

    • Chromogenic Reaction: A plasminogen and a plasmin-specific chromogenic substrate are added. The active, residual tPA will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, producing a color change.

References

Assessing the Specificity of Diaplasinin for PAI-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 and its Inhibition

Comparative Analysis of PAI-1 Inhibitors

InhibitorAliasIC50 Value (nM)Assay TypeReference
DiaplasininPAI-749295Not Specified[4]
This compoundPAI-749157 (vs. tPA)Not Specified[4]
This compoundPAI-74987 (vs. uPA)Not Specified[4]
This compoundPAI-749140Fluorescence Quenching[4]
TiplaxtininPAI-039~34,000Chromogenic Assay[5]
S35225-~44,000Chromogenic Assay[5]
WAY140312-~39,000Chromogenic Assay[5]

Note: The variability in IC50 values for this compound highlights the importance of standardized assays for direct comparison. The lower IC50 values observed when preserving tPA and uPA activity suggest a potent inhibitory effect.

Specificity of this compound

Mechanism of PAI-1 Inhibition by Small Molecules

PAI1_Inhibition_Pathway cluster_0 Fibrinolysis Regulation cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation FDPs Fibrin Degradation Products Plasmin->FDPs Degradation Fibrin Fibrin (Clot) Fibrin->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasminogen Catalyzes PAI1_tPA_complex Inactive PAI-1:tPA/uPA Complex tPA_uPA->PAI1_tPA_complex Active_PAI1 Active PAI-1 Active_PAI1->PAI1_tPA_complex Inhibits Latent_PAI1 Latent PAI-1 (Inactive) Active_PAI1->Latent_PAI1 Spontaneous or Inhibitor-induced Conversion Cleaved_PAI1 Cleaved PAI-1 (Inactive Substrate) Active_PAI1->Cleaved_PAI1 Inhibitor-induced Substrate Behavior This compound This compound This compound->Active_PAI1 Binds to

Mechanism of PAI-1 and its inhibition by small molecules.

Experimental Protocols

Chromogenic PAI-1 Activity Assay

This assay measures the ability of a sample to inhibit a known amount of tPA or uPA. The residual protease activity is then determined by the cleavage of a chromogenic substrate, which results in a color change that can be quantified spectrophotometrically.

Materials:

  • Microplate reader

  • 96-well microplates

  • Recombinant human tPA or uPA

  • Plasminogen

  • Chromogenic substrate for plasmin (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • This compound and other inhibitors to be tested

Procedure:

  • Measurement of Residual Activity: Add plasminogen and the chromogenic substrate to each well. The residual, uninhibited tPA/uPA will activate plasminogen to plasmin, which will then cleave the chromogenic substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

PAI1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (PAI-1, Inhibitors, tPA/uPA, Plasminogen, Substrate) Start->Prepare_Reagents Incubate_Inhibitor Incubate PAI-1 with Inhibitor Prepare_Reagents->Incubate_Inhibitor Add_Protease Add tPA or uPA Incubate_Inhibitor->Add_Protease Add_Substrate_Mix Add Plasminogen and Chromogenic Substrate Add_Protease->Add_Substrate_Mix Measure_Absorbance Measure Absorbance (e.g., 405 nm) Add_Substrate_Mix->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow of a chromogenic PAI-1 inhibition assay.

Conclusion

References

Diaplasinin's Impact on Plasminogen Activators: A Comparative Analysis of its Effects on uPA and tPA

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Analysis of Diaplasinin's Protective Effect

EnzymeParameterValue (nM)
uPAIC50 for activity preservation in the presence of PAI-187
tPAIC50 for activity preservation in the presence of PAI-1157
PAI-1IC50 for direct inhibition295

Data sourced from MedchemExpress and Patsnap Synapse, citing studies by Lucking et al. (2010) and Gardell et al. (2007).[1][2]

Experimental Protocols

Materials:

  • Recombinant human uPA or tPA

  • Chromogenic substrate specific for uPA or tPA (e.g., S-2444 for uPA, S-2288 for tPA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing a surfactant like Tween-80)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual activity of uPA or tPA.

  • Data Analysis: Plot the percentage of uPA or tPA activity preservation against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow: PAI-1 Inhibition Assay prep Prepare Reagents (this compound, PAI-1, uPA/tPA, Substrate) incubate_inhibitor Incubate PAI-1 with varying concentrations of this compound prep->incubate_inhibitor add_enzyme Add uPA or tPA to the mixture incubate_inhibitor->add_enzyme add_substrate Add Chromogenic Substrate add_enzyme->add_substrate measure Measure Absorbance Change add_substrate->measure analyze Calculate IC50 Values measure->analyze

Caption: Workflow for determining the IC50 of this compound.

G cluster_pathway Plasminogen Activation Pathway and this compound's Point of Intervention Plasminogen Plasminogen Plasmin Plasmin Fibrinolysis Fibrinolysis & Other Processes Plasmin->Fibrinolysis uPA uPA uPA->Plasmin activates InactiveComplex_uPA Inactive uPA:PAI-1 Complex tPA tPA tPA->Plasmin activates InactiveComplex_tPA Inactive tPA:PAI-1 Complex PAI1 PAI-1 PAI1->uPA inhibits PAI1->tPA inhibits This compound This compound This compound->PAI1 inhibits

References

The Evolving Therapeutic Landscape of PAI-1 Inhibition: Validating Diaplasinin's Potential in New Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Unlocking New Therapeutic Avenues: Fibrosis and Cancer

Comparative Efficacy of PAI-1 Inhibitors: Preclinical Data

Table 1: Efficacy of PAI-1 Inhibitors in Preclinical Models of Fibrosis
CompoundDisease ModelAnimal ModelKey Efficacy EndpointResultsReference
TM5275 TGF-β1-induced Lung FibrosisMouseLung Hydroxyproline ContentAlmost completely blocked TGF-β1-induced increase.[1]
Lung Collagen DepositionMarkedly reduced collagen staining.[1]
TM5275 TNBS-induced Intestinal FibrosisRatColonic Collagen ContentSignificantly reduced in the 50 mg/kg treatment group.[2]
Table 2: Efficacy of PAI-1 Inhibitors in Preclinical Models of Cancer
CompoundCancer ModelAssay TypeKey Efficacy EndpointResultsReference
Tiplaxtinin (PAI-039) Bladder Cancer (T24)In vitroIC50 (Cell Proliferation)43.7 ± 6.3 µM (attached cells), 19.7 ± 3.8 µM (detached cells)[2]
Bladder Cancer (UM-UC-14)In vitroIC50 (Cell Proliferation)52.8 ± 1.6 µM (attached cells), 44.5 ± 6.5 µM (detached cells)[2]
Bladder Cancer (T24) XenograftIn vivoTumor Volume ReductionControl: 1,150 ± 302 mm³5 mg/kg: 593 ± 328 mm³ (P<0.0001)20 mg/kg: 627 ± 248 mm³ (P<0.0001)[2]
TM5275 Various Cancer Cell LinesIn vitroIC50 (Cell Viability)9.7 to >100 µM[3]
TM5441 Fibrosarcoma (HT1080) XenograftIn vivoTumor Growth DelayTrend towards slower growth (not statistically significant).[3]
Colon Cancer (HCT116) XenograftIn vivoTumor Growth DelaySimilar results to HT1080 model.[3]
Various Cancer Cell LinesIn vitroIC50 (Cell Viability)13.9 to 60.3 µM[3]

Experimental Protocols

TGF-β1-Induced Lung Fibrosis Model (TM5275)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Fibrosis: An adenovirus expressing constitutively active TGF-β1 (AdTGF-β1) is administered via intranasal instillation to induce lung fibrosis.

  • Treatment: TM5275 is administered orally at a dose of 40 mg/kg for 10 days, starting 4 days after the instillation of AdTGF-β1.

  • Efficacy Assessment:

    • Hydroxyproline Assay: Lung tissue is harvested, and hydroxyproline content, a marker of collagen deposition, is quantified to assess the extent of fibrosis.

    • Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition.[1]

TNBS-Induced Intestinal Fibrosis Model (TM5275)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Fibrosis: Chronic colitis and intestinal fibrosis are induced by repeated intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Treatment: TM5275 is administered orally at doses of 15 mg/kg or 50 mg/kg.

  • Efficacy Assessment:

    • Collagen Content: Colonic tissue is harvested, and collagen content is quantified using the Sircol collagen assay.[2]

Human Bladder Cancer Xenograft Model (Tiplaxtinin)
  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Human bladder cancer cells (T24) are implanted subcutaneously into the flanks of the mice.

  • Efficacy Assessment:

    • Tumor Volume: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.[2]

Visualizing the Mechanism: Signaling Pathways and Workflows

PAI1_Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Signaling TGFbR->Smad PAI1_Gene PAI-1 Gene Transcription Smad->PAI1_Gene PAI1 PAI-1 PAI1_Gene->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA Fibrosis Fibrosis PAI1->Fibrosis Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation ECM_Degradation->Fibrosis Diaplasinin This compound (PAI-1 Inhibitors) This compound->PAI1

PAI1_Cancer_Pathway Tumor_Cell Tumor Cell PAI1 PAI-1 Tumor_Cell->PAI1 uPA_uPAR uPA/uPAR Complex PAI1->uPA_uPAR Integrins Integrins PAI1->Integrins Angiogenesis Angiogenesis PAI1->Angiogenesis Apoptosis Apoptosis PAI1->Apoptosis Cell_Migration Cell Migration & Invasion uPA_uPAR->Cell_Migration Vitronectin Vitronectin Integrins->Vitronectin Integrins->Cell_Migration Tumor_Progression Tumor Progression Cell_Migration->Tumor_Progression Angiogenesis->Tumor_Progression Apoptosis->Tumor_Progression This compound This compound (PAI-1 Inhibitors) This compound->PAI1

Experimental_Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Disease_Induction Disease Induction (e.g., TGF-β1, TNBS, Xenograft) Animal_Model Animal Model Selection (Mouse, Rat) PAI1_Inhibitor PAI-1 Inhibitor Administration (e.g., this compound, TM5275, Tiplaxtinin) Animal_Model->PAI1_Inhibitor Dose_Response Dose-Response Evaluation Endpoint_Measurement Endpoint Measurement (e.g., Collagen Content, Tumor Volume) PAI1_Inhibitor->Endpoint_Measurement Histopathology Histopathological Analysis Data_Analysis Data Analysis and Comparison Endpoint_Measurement->Data_Analysis

Caption: Preclinical evaluation workflow.

Conclusion and Future Directions

References

Meta-Analysis of Diaplasinin Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

In Vitro Efficacy of PAI-1 Inhibitors

CompoundTargetIC50 (nM)Other In Vitro Data
Diaplasinin (PAI-749) PAI-1295[1]Preserves tPA activity (IC50: 157 nM) and uPA activity (IC50: 87 nM)[1]. Quenches fluorescence of PAI-NBD119 with an apparent Kd of 254 nM and IC50 of 140 nM[1].
Tiplaxtinin (PAI-039) PAI-1Data not available in search resultsOrally bioavailable antagonist of PAI-1[2].
TM5275 PAI-1Data not available in search resultsProlongs the retention of tPA on vascular endothelial cells[3].

Preclinical In Vivo Antithrombotic Efficacy

CompoundAnimal ModelDosingKey Findings
This compound (PAI-749) Specific preclinical models with positive outcomes not detailed in search results.Data not availableStated to have "proven antithrombotic efficacy in several preclinical models"[4]. However, it showed no effect on thrombus formation or fibrinolysis in human plasma and whole blood-based ex vivo models[4].
Tiplaxtinin (PAI-039) Rat FeCl3-induced carotid artery thrombosis0.3, 1.0, and 3.0 mg/kg (oral)Prevented occlusion in 20%, 68%, and 60% of animals, respectively. Increased time to occlusion significantly at 1.0 and 3.0 mg/kg[2].
Rat vena cava thrombosis3, 10, and 30 mg/kg (oral)Significantly reduced thrombus weight at all doses in a prevention model[2]. Significant reduction in thrombus weight in a treatment paradigm[2].
Rat stenosis model of venous thrombosis1 mg/kg and 10 mg/kg (oral)1 mg/kg dose led to a 52% decrease in thrombus weight. The 10 mg/kg dose showed a 23% reduction[5].
0.5 mg/kg to 5 mg/kg (oral)Dose-dependent reduction in thrombus weight, with the 5 mg/kg group showing a statistically significant decrease[5].

Signaling Pathways and Mechanism of Action

PAI1_Inhibition cluster_this compound This compound (PAI-749) cluster_Fibrinolysis Fibrinolytic Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs

Mechanism of this compound in the Fibrinolytic Pathway.

The contrasting results for this compound between purified systems and complex biological environments like human plasma may be attributed to factors such as plasma protein binding or interactions with other components of the coagulation and fibrinolysis cascades that are not present in simpler assays.

Experimental Protocols

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Rat)

This model is widely used to induce arterial thrombosis and evaluate the efficacy of antithrombotic agents.

FeCl3_Carotid_Thrombosis_Workflow A Anesthetize Rat B Expose Carotid Artery A->B C Administer Test Compound (e.g., Tiplaxtinin orally) B->C D Apply FeCl3-soaked filter paper to artery C->D E Monitor Blood Flow (Doppler probe) D->E F Measure Time to Occlusion E->F G Excise Thrombus and Weigh E->G

Workflow for FeCl3-Induced Carotid Artery Thrombosis Model.

Protocol Summary:

  • Animal Preparation: Rats are anesthetized.

  • Surgical Procedure: The common carotid artery is surgically exposed.

  • Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered, typically orally, at a specified time before injury.

  • Thrombus Induction: A filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

  • Monitoring: Blood flow is monitored continuously using a Doppler flow probe.

  • Endpoints: The primary endpoints are the time to complete occlusion of the artery and the weight of the resulting thrombus.

Inferior Vena Cava (IVC) Ligation/Stenosis Model (Rat)

This model is used to study venous thrombosis and the efficacy of drugs in preventing or treating deep vein thrombosis (DVT).

IVC_Thrombosis_Workflow A Anesthetize Rat B Laparotomy to Expose IVC A->B C Ligate or create stenosis of the IVC B->C D Administer Test Compound (Prevention or Treatment) C->D Prevention E Suture and Recovery C->E Treatment D->E F Harvest Thrombus at a specified time point E->F Treatment G Weigh Thrombus F->G Treatment

Workflow for Inferior Vena Cava Thrombosis Model.

Protocol Summary:

  • Animal Preparation: Rats are anesthetized.

  • Surgical Procedure: A laparotomy is performed to expose the inferior vena cava.

  • Thrombus Induction: Thrombosis is induced by either complete ligation of the IVC or by creating a stenosis (narrowing) to reduce blood flow.

  • Drug Administration: The test compound can be administered either before the surgical procedure (prevention model) or after thrombus formation has been established (treatment model).

  • Thrombus Evaluation: After a predetermined period, the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.

Conclusion and Future Directions

To fully assess the potential of this compound, the following steps are recommended:

  • Publication of Detailed In Vivo Data: The original preclinical studies demonstrating the antithrombotic efficacy of this compound need to be made publicly available to allow for a thorough and independent analysis of the data.

  • Investigation of Discrepancies: Research into the reasons for the failure of this compound in human plasma and whole blood models is warranted. This could involve studies on plasma protein binding, metabolism, and off-target effects in these more complex systems.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Diaplasinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are provided as a general guideline for the disposal of a representative laboratory chemical, referred to here as "Diaplasinin." "this compound" is not a recognized chemical compound, and this document is intended to serve as a template for safe laboratory practices. Always consult the Safety Data Sheet (SDS) for any specific chemical and follow all local, state, and federal regulations for hazardous waste disposal.

This document provides essential safety and logistical information for the proper disposal of this compound, a hypothetical substance, to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Waste Classification

Before disposal, it is crucial to understand the hazards associated with this compound. Based on a hypothetical assessment, this compound is classified as a non-halogenated organic solvent that is also reactive with water.

Table 1: this compound Waste Classification and Handling

PropertyValue/InstructionDisposal Consideration
Chemical Name This compound (Hypothetical)N/A
CAS Number Not ApplicableN/A
Primary Hazard Flammable Liquid, Water-ReactiveSegregate from aqueous waste and oxidizing agents.
Secondary Hazard Acute Toxicity (Oral)Wear appropriate Personal Protective Equipment (PPE).
pH Not Applicable (Organic)Do not mix with acidic or basic waste streams.
Waste Stream Non-Halogenated Organic Solvent WasteCollect in a designated, properly labeled waste container.
Container Material Borosilicate Glass or High-Density Polyethylene (HDPE)Ensure container is clean, dry, and has a secure cap.
Maximum Concentration 10% in a compatible, non-reactive solvent for disposalHigher concentrations may require pre-treatment or quenching.

Experimental Protocol: Quenching of this compound

For concentrated solutions or pure this compound, a quenching protocol is required to neutralize its water reactivity before it can be collected as waste. This procedure must be performed in a certified chemical fume hood.

Objective: To safely neutralize the water-reactive nature of this compound using a suitable quenching agent.

Materials:

  • This compound solution (max 10% in an inert solvent like Toluene)

  • Anhydrous Isopropanol (Quenching Agent)

  • Anhydrous Toluene (Dilution Solvent)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Inert gas source (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes to remove atmospheric moisture.

  • Dilution: Dilute the this compound solution with anhydrous Toluene to a final concentration of no more than 5%.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

  • Quenching: Slowly add anhydrous Isopropanol dropwise from the addition funnel to the stirred this compound solution over a period of 30 minutes. Monitor for any temperature increase or gas evolution.

  • Equilibration: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour.

  • Verification: Test a small aliquot of the quenched solution by adding a drop of water to ensure no vigorous reaction occurs.

  • Waste Collection: Once confirmed to be non-reactive, the quenched solution can be transferred to the designated Non-Halogenated Organic Solvent Waste container.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste Generated check_conc Is Concentration > 10%? start->check_conc quench Perform Quenching Protocol (Sec 2) check_conc->quench Yes collect Collect in Non-Halogenated Organic Waste Container check_conc->collect No verify Verify Neutralization quench->verify verify->quench Failed (Consult EHS) verify->collect Successful label_container Label Container with: - 'Hazardous Waste' - 'this compound (Quenched)' - Date and PI Name collect->label_container store Store in Satellite Accumulation Area (Max 90 Days) label_container->store ehs_pickup Request EHS Pickup store->ehs_pickup

Caption: Workflow for the safe disposal of this compound waste.

Final Disposal and Storage

  • Containerization: Ensure the waste container is securely capped and the exterior is clean and free of contamination.

  • Labeling: Affix a completed hazardous waste label to the container, including the full chemical name ("this compound, Quenched"), concentration, date, and the Principal Investigator's name.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The storage area should be well-ventilated, away from sources of ignition, and provide secondary containment.

  • Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 90 days, but check local regulations), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not pour this compound waste down the drain or dispose of it in regular trash.

Standard Operating Procedure: Handling and Disposal of Diaplasinin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are provided for a representative potent, cytotoxic research compound, referred to as "Diaplasinin." As this compound is a hypothetical substance, these recommendations are based on best practices for handling novel, potentially hazardous small molecules in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes procedural guidance on personal protective equipment (PPE), handling, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a potent cytotoxic agent. All handling of this compound in solid form or in volatile solvents must be conducted within a certified chemical fume hood or a powder containment hood.

Table 1: Personal Protective Equipment (PPE) Requirements for this compound

TaskPrimary Engineering ControlGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing Powder Chemical Fume HoodDouble Nitrile/NeopreneChemical Safety GogglesDisposable GownN95 or higher, if indicated by risk assessment
Reconstitution Chemical Fume HoodDouble Nitrile/NeopreneChemical Safety GogglesDisposable GownNot generally required within a fume hood
Cell Culture Work Biosafety Cabinet (Class II)Single NitrileSafety GlassesStandard Lab CoatNot required
Waste Disposal Chemical Fume HoodDouble Nitrile/NeopreneChemical Safety GogglesDisposable GownNot generally required within a fume hood

Experimental Protocols and Workflows

Preparation of a 10 mM Stock Solution

This protocol describes the reconstitution of lyophilized this compound powder to create a concentrated stock solution.

Methodology:

  • Pre-Handling: Don appropriate PPE as specified in Table 1. Ensure the chemical fume hood is certified and functioning correctly.

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Calculation: Calculate the required volume of solvent (e.g., DMSO) needed to achieve a 10 mM concentration based on the mass of this compound provided.

  • Reconstitution: Inside the fume hood, carefully unseal the vial. Using a calibrated pipette, add the calculated volume of solvent to the vial.

  • Dissolution: Securely cap the vial and vortex gently until the powder is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in clearly labeled cryovials. Store at -20°C or -80°C as recommended.

G cluster_prep Preparation cluster_storage Storage A Don PPE B Equilibrate this compound Vial A->B C Add Solvent B->C D Vortex to Dissolve C->D E Aliquot Stock Solution D->E F Store at -80°C E->F

Caption: Workflow for the Reconstitution and Storage of this compound.

Hypothetical Mechanism of Action: MAPK/ERK Pathway Inhibition

For the purposes of this guide, this compound is hypothesized to be a potent inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a common therapeutic target.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival This compound This compound This compound->MEK1/2

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure personnel and environmental safety. All waste must be treated as hazardous chemical waste.

Table 2: this compound Waste Disposal Plan

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste bag (Yellow)Includes contaminated gloves, gowns, pipette tips, and vials. Place bag in a designated hazardous waste bin.
Aqueous Liquid Waste Labeled, sealed hazardous waste container (Glass/HDPE)Includes contaminated media and buffer solutions. Do not mix with other waste streams. Await pickup by EHS.
Organic Liquid Waste (e.g., DMSO) Labeled, sealed hazardous waste container (Glass/HDPE)Includes stock solutions and other organic solvent mixtures. Do not pour down the drain. Await pickup by EHS.
Sharps Puncture-proof sharps containerIncludes contaminated needles and serological pipettes. Seal container when full and place in hazardous waste bin.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diaplasinin
Reactant of Route 2
Reactant of Route 2
Diaplasinin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。